Trimethylammonium chloride-13c3,d9
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C3H10ClN |
|---|---|
Molekulargewicht |
107.60 g/mol |
IUPAC-Name |
1,1,1-trideuterio-N,N-bis(trideuterio(113C)methyl)(113C)methanamine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1D3,2+1D3,3+1D3; |
InChI-Schlüssel |
SZYJELPVAFJOGJ-PGPWJICYSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H].Cl |
Kanonische SMILES |
CN(C)C.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Trimethylammonium Chloride-13c3,d9: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant metabolic pathways of Trimethylammonium chloride-13c3,d9. This isotopically labeled compound serves as a critical internal standard for mass spectrometry-based quantitative analysis, particularly in the field of metabolomics.
Core Chemical Properties
This compound is a stable isotope-labeled version of Trimethylammonium chloride, an endogenous metabolite. The incorporation of three Carbon-13 atoms and nine deuterium atoms results in a distinct mass shift, enabling its use as an internal standard to accurately quantify its unlabeled counterpart in complex biological matrices.
| Property | Value | Source |
| Molecular Formula | ¹³C₃H¹⁰ClN | --INVALID-LINK-- |
| Molecular Weight | 107.60 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Exact Mass | 107.1167322 Da | --INVALID-LINK-- |
| Monoisotopic Mass | 107.1167322 Da | --INVALID-LINK-- |
| CAS Number | 2483824-12-8 | --INVALID-LINK-- |
| Isotopic Purity (¹³C) | 99% | --INVALID-LINK-- |
| Isotopic Purity (D) | 98% | --INVALID-LINK-- |
| Appearance | White to slightly cream crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in water and ethanol. | --INVALID-LINK-- |
| Storage Temperature | 2-30°C | --INVALID-LINK-- |
Experimental Protocols: Application as an Internal Standard in LC-MS/MS
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of trimethylamine (TMA), trimethylamine N-oxide (TMAO), and other related metabolites in biological samples such as plasma, serum, and urine. The following is a generalized experimental protocol synthesized from established methodologies for similar stable isotope-labeled internal standards.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for preparing plasma and serum samples for LC-MS analysis.
-
Objective: To remove proteins that can interfere with the analysis and damage the LC column.
-
Procedure:
-
To 100 µL of plasma or serum, add 400 µL of a precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of this compound.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like TMA and TMAO.
-
Mobile Phase: A gradient elution with two solvents is typically employed.
-
Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile with a small percentage of an acid (e.g., 0.1% formic acid).
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample supernatant.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
For Trimethylammonium (unlabeled): The specific MRM transition would be determined by direct infusion of a standard solution.
-
For this compound (labeled): The precursor ion will be shifted by the mass of the incorporated isotopes. The product ion may or may not be shifted depending on the fragmentation pattern.
-
Signaling and Metabolic Pathways
The unlabeled counterpart of this compound, trimethylamine, is a key metabolite in several important biological pathways. Understanding these pathways is crucial for interpreting the results of metabolomic studies.
Caption: Overview of Choline Metabolism and TMAO Formation.
This diagram illustrates the metabolic fate of dietary choline and lecithin. Gut microbiota metabolize choline into trimethylamine (TMA). TMA is then absorbed and transported to the liver, where the enzyme Flavin-containing monooxygenase 3 (FMO3) converts it into trimethylamine N-oxide (TMAO). Choline can also be converted to betaine in the liver.
Caption: LC-MS/MS Experimental Workflow for Metabolite Quantification.
This workflow diagram outlines the key steps for quantifying metabolites using an isotopically labeled internal standard. The process begins with sample preparation, followed by LC-MS/MS analysis, and concludes with data processing for accurate quantification.
Conclusion
This compound is an indispensable tool for researchers in metabolomics and related fields. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the precise and accurate quantification of key metabolites involved in critical biological pathways. The methodologies and pathway information presented in this guide provide a solid foundation for the successful application of this compound in advanced scientific research.
In-Depth Technical Guide to Trimethylammonium chloride-13c3,d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium chloride-13c3,d9 is a stable isotope-labeled version of Trimethylammonium chloride, an endogenous metabolite. This isotopically labeled compound has become an invaluable tool in biomedical and pharmaceutical research, particularly in the field of quantitative bioanalysis. Its primary application lies in its use as an internal standard for mass spectrometry-based quantification of trimethylamine (TMA) and its metabolites, such as trimethylamine N-oxide (TMAO), in various biological matrices. Elevated levels of TMAO have been linked to an increased risk of major adverse cardiovascular events, making accurate quantification crucial for clinical research.[1] This technical guide provides a comprehensive overview of the physical characteristics, experimental protocols, and key applications of this compound.
Physical and Chemical Characteristics
The physical and chemical properties of this compound are essential for its proper handling, storage, and application in experimental settings. While a specific Certificate of Analysis with experimentally determined data for the labeled compound is not publicly available, the following tables summarize computed data and experimental data for the unlabeled analogue, which serves as a reliable proxy.
Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | ¹³C₃D₉H₁₀ClN | PubChem |
| Molecular Weight | 107.60 g/mol | PubChem |
| Exact Mass | 107.1167322 Da | PubChem |
| IUPAC Name | 1,1,1-trideuterio-N,N-bis(trideuterio(13C)methyl)(13C)methanamine;hydrochloride | PubChem |
| InChI | InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1D3,2+1D3,3+1D3; | PubChem |
| InChIKey | SZYJELPVAFJOGJ-PGPWJICYSA-N | PubChem |
| Canonical SMILES | C--INVALID-LINK--(C)[Cl-] | PubChem |
Experimental Physical Properties (of unlabeled Trimethylammonium chloride)
| Property | Value | Source |
| Appearance | White crystalline powder | Ataman Kimya[2] |
| Melting Point | 240 °C | Ataman Kimya[2] |
| Solubility | Easily soluble in water and ethanol. Insoluble in ether, petroleum ether, benzene, and carbon disulfide. | Ataman Kimya[2] |
| pH | 5-6 (10% aqueous solution) | Ataman Kimya[2] |
| Hygroscopicity | Hygroscopic | Ataman Kimya[2] |
Experimental Protocols
Determination of Melting Point (General Procedure for Hygroscopic Compounds)
Due to the hygroscopic nature of Trimethylammonium chloride, special precautions are necessary for accurate melting point determination.
Methodology:
-
Sample Preparation: A small amount of the dried compound is placed in a capillary tube. Given its hygroscopic nature, the open end of the capillary tube should be flame-sealed.
-
Apparatus: A standard melting point apparatus (e.g., Mel-Temp or similar) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Determination of Solubility (General Procedure)
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) are used.
-
Procedure:
-
A small, accurately weighed amount of this compound is added to a known volume of the solvent in a vial at a controlled temperature.
-
The mixture is agitated (e.g., using a vortex mixer or shaker) until equilibrium is reached.
-
The solution is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, more solute is added incrementally until saturation is reached.
-
The concentration of the saturated solution is then determined analytically (e.g., by LC-MS) to quantify the solubility.
-
Applications in Research
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of trimethylamine (TMA) and its metabolites.
Quantification of Trimethylamine N-Oxide (TMAO) in Biological Samples using LC-MS/MS
This workflow outlines the use of this compound as an internal standard for the quantification of TMAO in plasma samples.
LC-MS/MS workflow for TMAO quantification.
Metabolic Flux Analysis
This compound can also be used as a tracer in metabolic flux analysis (MFA) to study the dynamics of choline metabolism. By introducing the labeled compound into a biological system, researchers can track the incorporation of the 13C and deuterium labels into downstream metabolites, providing insights into pathway activity and regulation.
Metabolic flux analysis workflow using this compound.
Conclusion
This compound is a critical reagent for researchers in the fields of clinical chemistry, drug metabolism, and systems biology. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and metabolic tracer, enable precise and accurate quantification of key biomarkers and the elucidation of complex metabolic pathways. The detailed protocols and workflows provided in this guide are intended to facilitate its effective use in demanding research applications.
References
An In-Depth Technical Guide to Trimethylammonium chloride-13c3,d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium chloride-13c3,d9 is a stable, isotopically labeled form of trimethylammonium chloride. In this molecule, the three carbon atoms are replaced with the carbon-13 (¹³C) isotope, and the nine hydrogen atoms on the methyl groups are replaced with deuterium (²H or D). This labeling makes it an invaluable tool in various research applications, particularly in mass spectrometry-based quantitative analysis, where it serves as an ideal internal standard. Its chemical and biological behavior is nearly identical to its unlabeled counterpart, allowing for precise tracking and quantification in complex biological matrices.
This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its use in quantitative analysis, and a review of the key signaling pathways associated with its biologically relevant form, trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO).
Chemical and Physical Properties
The key quantitative data for this compound are summarized in the table below. These properties are essential for its use in experimental settings, including solubility, storage, and handling.
| Property | Value | Source |
| CAS Number | 2483824-12-8 | [1][2][3] |
| Molecular Formula | (¹³CD₃)₃N·HCl | [2][3] |
| Molecular Weight | 107.61 g/mol | [2][3][4] |
| Exact Mass | 107.1167322 | [4] |
| Appearance | Solid | MedChemExpress |
| Storage | Store at room temperature, away from light and moisture. | [2] |
| Solubility | Information not available | |
| Chemical Purity | ≥98% | [3] |
| Isotopic Purity | ¹³C: 99%, D: 98% | [2] |
Synthesis
A general synthesis for unlabeled trimethylamine hydrochloride involves the reaction of trimethylamine with hydrochloric acid.[5] Another laboratory-scale synthesis involves the reaction of ammonium chloride with paraformaldehyde.[6]
For the synthesis of this compound, the key would be the use of ¹³C- and deuterium-labeled precursors. For instance, a possible route could involve the reaction of ¹³C-labeled methyl iodide (¹³CH₃I) where the hydrogens are replaced with deuterium (CD₃I) with a suitable nitrogen source, followed by treatment with hydrochloric acid. The precise details of such a synthesis are typically proprietary to the manufacturers of stable isotope-labeled compounds.
Experimental Protocols: Quantitative Analysis of Trimethylamine in Biological Samples
This compound is primarily used as an internal standard for the accurate quantification of trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO), in biological samples using isotope dilution mass spectrometry. The following is a representative experimental protocol for the analysis of TMAO in human plasma by LC-MS/MS.
Objective: To accurately quantify the concentration of TMAO in human plasma samples using Trimethylamine-d9 N-oxide as an internal standard (a close analog to this compound).
Materials:
-
Human plasma samples
-
Trimethylamine N-oxide (TMAO) standard
-
Trimethylamine-d9 N-oxide (TMAO-d9) internal standard solution (e.g., 500 ng/mL in water)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Microcentrifuge tubes
-
HPLC vials
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of TMAO in water (e.g., 1 mg/mL).
-
Serially dilute the TMAO stock solution with a surrogate matrix (e.g., a solution of bovine serum albumin in phosphate-buffered saline) to prepare calibration standards at various concentrations (e.g., 1, 10, 50, 250, 750, 1500, 3000, and 5000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the surrogate matrix.
-
-
Sample Preparation:
-
To a 50 µL aliquot of each plasma sample, calibration standard, and QC sample in a microcentrifuge tube, add 10 µL of the TMAO-d9 internal standard solution (500 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 minutes at room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of 30% acetonitrile in water to the supernatant.
-
Transfer the final mixture to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable column (e.g., a HILIC column) with a gradient elution program. For example, a mobile phase consisting of A) 10 mM ammonium formate in water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The precursor-to-product ion transitions to monitor are:
-
TMAO: m/z 76.1 → 58.1
-
TMAO-d9: m/z 85.1 → 66.1
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of TMAO to TMAO-d9 against the concentration of the calibration standards.
-
Determine the concentration of TMAO in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
This protocol provides a robust and sensitive method for the quantification of TMAO, where the use of the isotopically labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.
Signaling Pathways
Trimethylamine (TMA), the unlabeled counterpart of the cation in this compound, is a gut microbiota-derived metabolite. In the liver, TMA is oxidized to trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been associated with various diseases, particularly cardiovascular diseases. TMAO is known to influence several signaling pathways.
TMA to TMAO Metabolic Pathway
The initial and crucial step is the conversion of dietary choline and L-carnitine by gut microbiota into TMA. This TMA is then absorbed into the bloodstream and transported to the liver, where it is converted to TMAO by the enzyme Flavin-containing monooxygenase 3 (FMO3).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trimethylamine·HCl (¹³Câ, 99%; Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. TRIMETHYLAMINE:HCL (13C3, 99% D9, 98%) | Eurisotop [eurisotop.com]
- 4. This compound | C3H10ClN | CID 168007077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of Trimethylammonium chloride-13c3,d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Trimethylammonium chloride-13c3,d9, a stable isotope-labeled internal standard crucial for mass spectrometry-based quantitative analysis in various research and development applications. The synthesis involves a two-step process: the exhaustive methylation of a nitrogen source to form the quaternary ammonium iodide, followed by an anion exchange to yield the final chloride salt.
Core Synthesis Pathway
The synthesis of this compound is predicated on the well-established principles of amine alkylation. The most direct and efficient method involves the exhaustive methylation of a simple nitrogen source, such as ammonia, with an isotopically labeled methylating agent, followed by anion exchange.
The logical synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established chemical principles for exhaustive methylation and anion exchange of quaternary ammonium salts.
Part 1: Synthesis of (¹³C₃,d₉)-Trimethylammonium Iodide
This procedure details the exhaustive methylation of ammonia with (¹³C, d₃)-Methyl Iodide.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Notes |
| Ammonia solution (in methanol or ethanol) | NH₃ | 17.03 | A solution in a polar organic solvent is preferred. |
| (¹³C, d₃)-Methyl Iodide | ¹³CD₃I | 145.95 | Commercially available. Handle with care, toxic. |
| Anhydrous Methanol or Ethanol | CH₃OH / C₂H₅OH | 32.04 / 46.07 | As reaction solvent. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For precipitation and washing. |
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonia in anhydrous methanol or ethanol to a known concentration under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess (at least 3.5 equivalents) of (¹³C, d₃)-Methyl Iodide to the ammonia solution with continuous stirring. The reaction is exothermic.
-
After the initial exothermic reaction subsides, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete methylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR by observing the disappearance of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, (¹³C₃,d₉)-Trimethylammonium Iodide, is a salt and may precipitate out of the solution. If not, add an excess of diethyl ether to precipitate the quaternary ammonium iodide salt.
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted methyl iodide and other impurities.
-
Dry the white crystalline product under vacuum.
Expected Yield: The yield for this type of exhaustive methylation is typically high, often exceeding 90%.
Part 2: Anion Exchange to Trimethylammonium chloride-¹³c₃,d₉
This procedure describes the conversion of the iodide salt to the desired chloride salt using an anion exchange resin.
Materials:
| Reagent/Material | Notes |
| (¹³C₃,d₉)-Trimethylammonium Iodide | From Part 1. |
| Strong base anion exchange resin (chloride form) | e.g., Dowex 1x8-Cl or Amberlite IRA-400(Cl). |
| Deionized water | For preparing solutions and washing. |
| Silver nitrate solution (0.1 M) | For testing for iodide ions. |
Procedure:
-
Prepare the anion exchange resin by washing it thoroughly with deionized water. The resin should be in the chloride form. If starting with a different form (e.g., hydroxide), it must be converted to the chloride form by washing with a solution of sodium chloride or hydrochloric acid, followed by extensive washing with deionized water until the eluate is neutral.
-
Prepare an aqueous solution of the (¹³C₃,d₉)-Trimethylammonium Iodide synthesized in Part 1.
-
Pass the (¹³C₃,d₉)-Trimethylammonium Iodide solution through a column packed with the prepared chloride-form anion exchange resin.
-
Collect the eluate. The iodide ions will be retained by the resin, and the eluate will contain (¹³C₃,d₉)-Trimethylammonium chloride.
-
To ensure complete exchange, the process can be repeated by passing the eluate through the column a second time.
-
Wash the resin with a small amount of deionized water and combine the washings with the eluate.
-
Test a small portion of the eluate for the presence of iodide ions by adding a few drops of silver nitrate solution. The absence of a yellow precipitate (silver iodide) indicates the complete removal of iodide ions.
-
Remove the water from the eluate by rotary evaporation to obtain the final product, Trimethylammonium chloride-¹³c₃,d₉, as a white, hygroscopic solid.
-
Dry the final product under high vacuum.
Characterization and Data
The synthesized product should be characterized to confirm its identity and purity.
Analytical Techniques:
| Technique | Expected Results |
| ¹H NMR | A single peak corresponding to the nine equivalent deuterons, which will appear as a multiplet due to coupling with ¹³C. The chemical shift will be slightly different from the non-deuterated analog. |
| ¹³C NMR | A single peak for the three equivalent ¹³C-labeled methyl carbons. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the molecular ion [(¹³C)₃(D)₉N(CH₂)₂OH]⁺. |
| Elemental Analysis | To confirm the elemental composition. |
Workflow Visualization
The experimental workflow can be summarized in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a robust framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents mentioned, particularly the volatile and toxic methyl iodide.
In-Depth Technical Guide: Molecular Weight of Trimethylammonium chloride-13c3,d9
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of Trimethylammonium chloride-13c3,d9, an isotopically labeled form of Trimethylammonium chloride. This document outlines the precise atomic masses of the constituent isotopes, the methodology for calculating the molecular weight, and presents the data in a clear, tabular format for ease of reference and comparison with its unlabeled counterpart.
Introduction to Isotopically Labeled Compounds
Stable isotope-labeled compounds, such as this compound, are critical tools in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of heavy isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) allows for the differentiation and quantification of compounds and their metabolites in complex biological matrices using mass spectrometry. Accurate molecular weight determination is fundamental for the correct setup and interpretation of these experiments.
Molecular Formula and Structure
The chemical formula for this compound can be represented as [¹³C₃][¹H][²H₉]ClN. This indicates that the three carbon atoms are the Carbon-13 isotope and nine hydrogen atoms have been replaced with Deuterium. The core structure is based on the trimethylammonium cation, where the nitrogen atom is bonded to three methyl groups, and is associated with a chloride anion.
For comparison, the molecular formula of the unlabeled Trimethylammonium chloride is C₃H₁₀ClN.[1][2]
Calculation of Molecular Weight
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the specific mass of each isotope must be used in the calculation.
Experimental Workflow for Molecular Weight Determination
The process for calculating the molecular weight is systematic, involving the identification of the chemical formula and the summation of the precise masses of each atom.
Caption: A flowchart illustrating the steps to calculate the molecular weight of an isotopically labeled compound.
Atomic Weights of Constituent Isotopes
The calculation relies on the precise atomic masses of the specific isotopes present in the molecule. The standard atomic weight of chlorine is used, which is the weighted average of its natural stable isotopes.
| Element | Isotope | Symbol | Atomic Mass (Da) |
| Carbon | Carbon-13 | ¹³C | 13.003354835[3][4] |
| Hydrogen | Protium | ¹H | 1.007825032 |
| Hydrogen | Deuterium | ²H (D) | 2.014101778[5][6] |
| Nitrogen | Nitrogen-14 | ¹⁴N | 14.003074004[7][8][9][10] |
| Chlorine | - | Cl | 35.453 |
Note: The atomic mass for Protium (¹H) is provided for completeness. The standard atomic weight of Chlorine is used as it is a weighted average of its naturally occurring stable isotopes, primarily ³⁵Cl and ³⁷Cl.[11][12]
Data Presentation: Molecular Weight Summary
The following tables summarize the calculated molecular weight of this compound and its unlabeled form.
Molecular Weight of this compound
The molecular weight is calculated based on its chemical formula: [¹³C₃][¹H][²H₉]ClN.
| Constituent Atom | Number of Atoms | Atomic Mass (Da) | Total Mass (Da) |
| Carbon-13 (¹³C) | 3 | 13.003354835 | 39.010064505 |
| Hydrogen (¹H) | 1 | 1.007825032 | 1.007825032 |
| Deuterium (²H) | 9 | 2.014101778 | 18.126916002 |
| Nitrogen (¹⁴N) | 1 | 14.003074004 | 14.003074004 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Total Molecular Weight | 107.600879543 |
The calculated molecular weight is approximately 107.60 g/mol . This aligns with the reported molecular weight from suppliers.[5][11]
Molecular Weight of Unlabeled Trimethylammonium chloride
For comparative purposes, the molecular weight of standard Trimethylammonium chloride (C₃H₁₀ClN) is calculated using the standard atomic weights of the elements.
| Constituent Atom | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 3 | 12.011 | 36.033 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Total Molecular Weight | 95.573 |
The molecular weight of unlabeled Trimethylammonium chloride is approximately 95.57 g/mol .[2]
Conclusion
This guide has provided a comprehensive breakdown of the molecular weight of this compound. The precise calculation, based on the atomic masses of its constituent isotopes, confirms a molecular weight of approximately 107.60 g/mol . Understanding the principles of molecular weight calculation for isotopically labeled compounds is essential for researchers in quantitative analysis and drug development to ensure data accuracy and integrity.
References
- 1. chembk.com [chembk.com]
- 2. Trimethylammonium chloride | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Carbon-13 - Wikipedia [en.wikipedia.org]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. Deuterium - Wikipedia [en.wikipedia.org]
- 6. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 7. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. nitrogen-14 atom (CHEBI:36938) [ebi.ac.uk]
- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 11. Chlorine - Wikipedia [en.wikipedia.org]
- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
In-Depth Technical Safety Guide: Trimethylammonium chloride-13c3,d9
This technical guide provides a comprehensive overview of the safety data for Trimethylammonium chloride-13c3,d9, compiled for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this isotopically labeled compound, this guide synthesizes information from the SDS of the unlabeled Trimethylammonium chloride and related compounds. The isotopic labeling with 13C and deuterium is not expected to significantly alter the chemical's fundamental hazardous properties.
Section 1: Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of Trimethylammonium chloride.
| Property | Value | Source |
| Molecular Formula | C₃H₁₀ClN | [1][2] |
| Molecular Weight | 107.60 g/mol (for 13c3,d9 labeled) | [1] |
| 95.57 g/mol (for unlabeled) | ||
| Appearance | White to off-white crystalline powder or solid | [3][4] |
| Odor | Odorless to slightly fish-like | [4] |
| Melting Point | 283-284 °C (decomposes) | |
| Boiling Point | Data not available | [3] |
| Solubility | Soluble in water and ethanol | [4] |
| pH | 5 (10% aqueous solution) | [4] |
| Vapor Pressure | 0 Pa at 25 °C | [5] |
| Density | ~1.04 g/cm³ | [5] |
| Hygroscopicity | Hygroscopic | [4] |
Section 2: Hazard Identification and Classification
Trimethylammonium chloride is classified as an irritant. The GHS hazard statements and precautionary statements are summarized below.
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | ! | Warning | H315: Causes skin irritation[3][5] |
| Eye Irritation | Category 2A | ! | Warning | H319: Causes serious eye irritation[3][5] |
| Respiratory Irritation | Category 3 | ! | Warning | H335: May cause respiratory tract irritation[3] |
GHS Hazard Classification Diagram
Caption: GHS hazard classification for Trimethylammonium chloride.
Section 3: Toxicological Information
Limited toxicological data is available for Trimethylammonium chloride. The available data for the unlabeled compound is presented below.
| Test Type | Species | Route | Value | Source |
| LD50 (Acute Oral) | Rabbit | Oral | 3090 mg/kg | |
| EC50 (Aquatic) | Daphnia magna | - | 139.95 mg/L (48 h) | [5] |
| EC50 (Aquatic) | Algae | - | 150 mg/L (72 h) | [5] |
Potential Acute Health Effects:
-
Eyes: Causes serious eye irritation.[3]
-
Skin: May be harmful if absorbed through the skin and causes skin irritation.[3]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
Carcinogenic and Mutagenic Effects: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.[3] No data on mutagenic effects is available.[3]
Section 4: Experimental Protocols - Safe Handling and Emergency Procedures
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Do not eat, drink, or smoke when using this product.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed.
-
Store locked up.[6]
-
The substance is hygroscopic; protect from moisture.[3]
-
Incompatible with strong oxidizing agents.[3]
Exposure Controls and Personal Protection
Engineering Controls:
-
Use a laboratory fume hood or mechanical exhaust to minimize exposure.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Handle with gloves. Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
-
Respiratory Protection: If risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[3]
First Aid Measures
The following diagram outlines the recommended first aid procedures in case of exposure.
References
Navigating the Isotopic Landscape: A Technical Guide to Trimethylammonium chloride-13c3,d9
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Trimethylammonium chloride-13c3,d9, a stable isotope-labeled internal standard critical for quantitative bioanalysis. This document details its commercial availability, physicochemical properties, and its application in mass spectrometry-based research, particularly in the fields of metabolomics and clinical diagnostics. Experimental protocols and relevant metabolic pathways are also provided to facilitate its effective use in the laboratory.
Commercial Availability and Specifications
This compound is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors, providing key specifications for easy comparison.
| Supplier | Product Number | Isotopic Purity (%) | Chemical Purity (%) | Format |
| MedchemExpress | HY-12863S | 99.0 (¹³C), 98.0 (D) | >98.0 | Neat Solid |
| Cambridge Isotope Laboratories, Inc. | CDLM-9777 | 99 (¹³C), 98 (D) | 98 | Neat Solid |
| LGC Standards | TRC-T795807 | Not Specified | >95 (HPLC) | Neat Solid |
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for method development and sample preparation.
| Property | Value |
| Molecular Formula | ¹³C₃H₁₀ClN |
| Molecular Weight | 107.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
| Storage | Store at room temperature, protected from light and moisture. |
Synthesis and Purification
The synthesis of isotopically labeled this compound involves the use of precursors enriched with ¹³C and deuterium. A general synthetic approach is outlined below. For a detailed, step-by-step protocol, it is recommended to consult specialized literature on isotopic labeling.
A common strategy for synthesizing compounds labeled with both carbon-13 and deuterium involves a multi-step process starting from simple labeled precursors. For this compound, this could involve the reaction of a ¹³C- and deuterium-labeled methyl halide with a suitable amine.
Illustrative Synthetic Workflow:
Purification is typically achieved through recrystallization to ensure high chemical and isotopic purity, which is critical for its function as an internal standard. The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Application in Quantitative Analysis: A Detailed Experimental Protocol
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO). TMA and TMAO are important biomarkers for cardiovascular disease and are linked to gut microbiome metabolism.
The following is a representative experimental protocol for the analysis of TMA and TMAO in human plasma, adapted from a method using a deuterated internal standard.
Sample Preparation
-
To 50 µL of plasma sample, add 10 µL of a 500 ng/mL solution of this compound (as the internal standard).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add 100 µL of 0.1% formic acid in water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table outlines the typical parameters for an LC-MS/MS method for TMA and TMAO analysis.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | TMA: 60.1 → 44.1TMAO: 76.1 → 58.1IS (¹³C₃,d₉-TMA): 73.2 → 52.2 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 ms |
Experimental Workflow Diagram:
Role in Metabolic Pathways
Trimethylamine (TMA) is a key metabolite in the choline metabolism pathway, primarily carried out by the gut microbiota. Dietary choline, found in foods like red meat and eggs, is converted to TMA by gut bacteria. TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs) to form trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases.
The use of this compound as an internal standard allows for the accurate quantification of endogenous TMA, which is crucial for studying the activity of the gut microbiome and its impact on host health.
Choline to TMAO Metabolic Pathway:
Conclusion
This compound is an indispensable tool for researchers in the life sciences. Its high isotopic and chemical purity makes it an ideal internal standard for the accurate and precise quantification of trimethylamine and related metabolites. The detailed experimental protocol and pathway information provided in this guide are intended to support its effective implementation in studies investigating the role of the gut microbiome in health and disease, as well as in the development of novel diagnostic and therapeutic strategies.
Stability and Storage of Trimethylammonium chloride-13c3,d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Trimethylammonium chloride-13c3,d9. As a critical reagent in mass spectrometry-based research, particularly in pharmacokinetic and metabolic studies, ensuring its integrity is paramount for data accuracy and reproducibility. This document outlines the compound's characteristics, potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.
Compound Overview
This compound is a stable isotope-labeled (SIL) analog of trimethylammonium chloride. The incorporation of three Carbon-13 isotopes and nine deuterium atoms results in a mass shift that allows it to be used as an internal standard in quantitative mass spectrometry assays. Unlike radiolabeled compounds, stable isotopes are not radioactive and do not require specialized handling procedures associated with radioactivity.
Chemical Structure:
Stability Profile
While specific long-term stability data for this compound is not extensively published, its stability can be inferred from the general behavior of quaternary ammonium salts and stable isotope-labeled compounds.
Key Considerations:
-
Hygroscopicity: Quaternary ammonium salts are often hygroscopic. Absorption of moisture can lead to physical changes in the solid material and may accelerate degradation in solution.
-
Thermal Decomposition: At elevated temperatures, quaternary ammonium salts can undergo degradation. The primary degradation pathway for compounds like trimethylammonium chloride is believed to be a retro-Menshutkin reaction, yielding trimethylamine and methyl chloride. Given the isotopic labeling, this would result in the formation of trimethylamine-13c3,d9 and methyl chloride. Another potential, though less likely for this specific structure, is Hofmann elimination if a suitable beta-hydrogen were available.
-
pH Stability: The stability of the C-N bond in the trimethylammonium cation is generally high across a wide pH range. However, strongly basic conditions should be avoided as they can facilitate degradation.
-
Photostability: While there is no specific data to suggest photosensitivity, it is good laboratory practice to protect all chemical standards from prolonged exposure to light.
Recommended Storage Conditions
Based on information from commercial suppliers and general guidelines for stable isotope-labeled compounds, the following storage conditions are recommended to ensure the long-term integrity of this compound.
Data Presentation: Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (shipping): Ambient temperature.Long-term: 2-8°C or -20°C. | Lower temperatures minimize the rate of potential thermal degradation. Storage at -20°C is recommended for maximum long-term stability. |
| Humidity | Store in a tightly sealed container in a desiccator or a controlled low-humidity environment. | To prevent moisture absorption, which can compromise the physical state and chemical stability of the compound. |
| Light | Protect from direct light by storing in an amber vial or in a dark location. | As a general precaution to prevent any potential photochemical degradation. |
| Atmosphere | For maximum stability, especially for long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation, although trimethylammonium chloride itself is not highly susceptible to oxidation. |
| Form | Store as a solid whenever possible. If solutions are prepared, they should be used promptly or stored at -20°C or below. | Solutions, particularly aqueous solutions, may be more prone to degradation and microbial growth. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should evaluate the impact of temperature, humidity, and light. The following is a generalized protocol based on ICH guidelines and relevant analytical methodologies.
Forced Degradation Study
Objective: To identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat solid compound at 105°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples by a stability-indicating method, such as LC-MS/MS, to identify and quantify any degradation products.
Long-Term Stability Study
Objective: To determine the shelf-life under recommended storage conditions.
Methodology:
-
Sample Storage: Store aliquots of this compound under the following conditions:
-
25°C / 60% RH (ICH long-term)
-
40°C / 75% RH (ICH accelerated)
-
5°C
-
-20°C
-
-
Time Points: Test the samples at initial (T=0) and at regular intervals (e.g., 1, 3, 6, 9, 12, 24, and 36 months).
-
Analysis: At each time point, assess the purity and concentration of the sample using a validated analytical method (e.g., LC-MS/MS). The following parameters should be monitored:
-
Appearance
-
Purity (by peak area %)
-
Concentration of the active substance
-
Presence of degradation products
-
Analytical Method for Stability Testing
Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred analytical technique.
LC Conditions (Example):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 25 - 40°C.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Parent Ion (Q1): m/z corresponding to Trimethylammonium-13c3,d9.
-
Product Ion (Q3): A characteristic fragment ion.
-
-
Internal Standard: A suitable non-isotopically labeled or differently labeled compound if quantifying against an external standard.
Visualizations
Potential Degradation Pathway
Caption: Potential thermal degradation via retro-Menshutkin reaction.
Experimental Workflow for Stability Assessment
Caption: A logical workflow for the stability assessment of the compound.
Conclusion
While this compound is a stable compound, proper storage is crucial to maintain its purity and integrity over time. For long-term storage, it is recommended to keep the solid material in a tightly sealed container at 2-8°C or -20°C, protected from light and moisture. For critical applications, a formal stability study is advisable to establish a definitive shelf-life under specific laboratory conditions. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists to ensure the reliable use of this important analytical standard.
Methodological & Application
Application Notes and Protocols for Trimethylammonium chloride-13c3,d9 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium chloride-13c3,d9 is a stable isotope-labeled internal standard used for the accurate quantification of trimethylammonium chloride in various biological matrices by mass spectrometry.[1] As an endogenous metabolite, trimethylammonium chloride is of interest in clinical and environmental research. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and improving the accuracy and precision of quantitative analysis, especially in complex biological samples.[2] This document provides detailed application notes and protocols for the use of this compound in mass spectrometry-based quantitative analysis and its potential application in metabolic flux analysis.
Application 1: Quantitative Analysis of Trimethylammonium Chloride in Human Plasma
This section outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trimethylammonium chloride in human plasma using this compound as an internal standard. The protocol is adapted from established methods for similar small polar molecules.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is employed for sample cleanup.
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound (Internal Standard, IS).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
A hydrophilic interaction liquid chromatography (HILIC) method is suitable for the retention and separation of the polar trimethylammonium chloride.
| Parameter | Value |
| Column | HILIC Column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate at 95% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions should be optimized for the specific instrument used. The transitions are predicted based on the fragmentation of the trimethylammonium cation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trimethylammonium | 96.1 | 58.1 | 15 |
| Trimethylammonium | 96.1 | 42.1 | 20 |
| Trimethylammonium-13c3,d9 (IS) | 108.2 | 66.1 | 15 |
| Trimethylammonium-13c3,d9 (IS) | 108.2 | 48.1 | 20 |
Data Presentation: Method Validation Summary
The following table summarizes the expected performance characteristics of the described method, based on typical results for similar assays.
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Experimental Workflow
LC-MS/MS workflow for trimethylammonium chloride.
Application 2: Metabolic Flux Analysis of Choline Metabolism
This compound can potentially be used as a tracer in metabolic flux analysis (MFA) to study the dynamics of choline metabolism. By introducing the labeled compound into a biological system, researchers can track its conversion to downstream metabolites, providing insights into pathway activity.
Conceptual Protocol for a Cell-Based MFA Experiment
-
Cell Culture: Culture cells of interest (e.g., hepatocytes, cancer cell lines) in a suitable medium.
-
Labeling: Replace the standard medium with a medium containing a known concentration of this compound.
-
Time-Course Sampling: Collect cell pellets and culture supernatants at various time points after the introduction of the labeled compound.
-
Metabolite Extraction: Perform metabolite extraction from the collected samples, typically using a cold solvent mixture (e.g., methanol/water).
-
LC-MS/MS Analysis: Analyze the extracts using a high-resolution mass spectrometer to identify and quantify the isotopologues of downstream metabolites of choline.
-
Flux Calculation: Use specialized software to model the incorporation of the stable isotopes into the metabolic network and calculate the metabolic fluxes.
Signaling Pathway Diagram
Simplified choline metabolism pathway.
Discussion
The use of this compound as an internal standard is essential for robust and reliable quantification of its unlabeled analogue in complex biological matrices. The protocols provided here serve as a starting point for method development and can be adapted to different sample types and instrumentation. For metabolic flux analysis, the experimental design and data analysis require careful consideration and specialized expertise. The provided conceptual protocol and pathway diagram offer a basic framework for such studies. Researchers should always perform thorough method validation to ensure the accuracy and precision of their results.
References
Application Note & Protocol: Quantification of Trimethylammonium Chloride in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium chloride is a quaternary ammonium compound that plays a significant role in various biological processes. It is closely related to trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO), which has been identified as a key gut microbiota-derived metabolite linked to the development of cardiovascular diseases.[1] Accurate and sensitive quantification of trimethylammonium compounds in biological matrices is crucial for understanding their physiological and pathological roles.
This document provides a detailed protocol for the analysis of trimethylammonium chloride in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Trimethylammonium chloride-13c3,d9, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis.
Signaling Pathway of Trimethylamine N-Oxide (TMAO) Formation
The metabolic fate of dietary trimethylammonium-containing compounds is a critical area of research. The pathway diagram below illustrates the generation of TMAO from dietary precursors.
Caption: Metabolic pathway of TMAO formation from dietary precursors by gut microbiota and host enzymes.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of trimethylammonium chloride from plasma samples.
Caption: Experimental workflow for the LC-MS/MS analysis of trimethylammonium chloride.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific instrumentation and sample types.
Materials and Reagents
-
Trimethylammonium chloride (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (or other biological matrix)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve trimethylammonium chloride and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (ISWS): Dilute the this compound primary stock solution with 50:50 acetonitrile:water to achieve a final concentration of 100 ng/mL.
Sample Preparation
-
Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
-
To each tube, add 50 µL of the appropriate matrix (e.g., plasma).
-
For calibration standards and QCs, spike with the appropriate working standard solution. For blanks and unknown samples, add an equivalent volume of 50:50 acetonitrile:water.
-
Add 10 µL of the ISWS (100 ng/mL this compound) to all tubes except for the blank matrix.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions. Optimization may be necessary.
Liquid Chromatography (LC)
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining and separating these polar compounds. For example, a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0.0 min: 95% B
-
3.0 min: 50% B
-
3.1 min: 95% B
-
5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Example - requires optimization on the specific instrument):
-
Trimethylammonium: Q1: 60.1 m/z -> Q3: 44.1 m/z
-
Trimethylammonium-13c3,d9: Q1: 72.2 m/z -> Q3: 50.1 m/z
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the LC-MS/MS analysis of small quaternary ammonium compounds. The data presented is a representative summary based on published methods for similar analytes.[2][3][4][5]
Table 1: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| LLOQ | 0.01 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
Table 2: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Quaternary Ammonium Compounds | 85 - 115% | -15 to +15% |
Note: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial to compensate for variability in recovery and matrix effects.[6]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of trimethylammonium chloride in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The provided workflow, experimental details, and performance characteristics offer a solid foundation for researchers and scientists to establish a robust and reliable analytical method for investigating the role of trimethylammonium compounds in health and disease.
References
- 1. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Trimethylammonium chloride-13c3,d9 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1][2] The use of stable isotope tracers, such as Trimethylammonium chloride-13c3,d9, allows researchers to track the fate of specific atoms through metabolic pathways. Trimethylammonium chloride is an endogenous metabolite, and its isotopically labeled form serves as a valuable tool in metabolic research, particularly in studies involving the gut microbiome and its influence on host metabolism.[3]
Trimethylamine (TMA) is a key metabolite produced by the gut microbiota from dietary precursors like choline, betaine, and L-carnitine.[4][5][6] TMA is absorbed and subsequently oxidized in the liver to trimethylamine N-oxide (TMAO), a molecule that has been linked to an increased risk of cardiovascular diseases.[5][7][8] By using this compound, researchers can trace the metabolic flux through this pathway, providing insights into the rate of TMA production by the gut microbiota and its subsequent conversion to TMAO in the host. This information is invaluable for understanding the mechanisms underlying diet-microbe-host interactions and for the development of therapeutic strategies targeting this pathway.[9]
These application notes provide an overview of the use of this compound in metabolic flux analysis, including relevant protocols and data interpretation guidelines.
Signaling Pathways and Metabolic Networks
The primary metabolic pathway investigated using this compound is the choline-TMA-TMAO axis. This pathway involves a complex interplay between dietary intake, gut microbial metabolism, and host hepatic processing.
-
Dietary Precursors : Choline, phosphatidylcholine, and L-carnitine from dietary sources such as red meat, eggs, and dairy products are the primary substrates for TMA production.[5]
-
Gut Microbiota Metabolism : Specific bacteria in the gut possess the enzyme trimethylamine-lyase, which cleaves choline into TMA.[6][10]
-
Hepatic Oxidation : TMA is absorbed from the intestine into the portal circulation and transported to the liver. There, flavin-containing monooxygenase 3 (FMO3) enzymes oxidize TMA to TMAO.[4][5]
-
Excretion : TMAO is then distributed throughout the body via the circulatory system and is primarily eliminated through urine.[4]
Elevated levels of TMAO have been associated with the activation of inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, contributing to vascular inflammation and atherosclerosis.[5]
Figure 1: Simplified diagram of the TMAO metabolic pathway.
Experimental Workflow for Metabolic Flux Analysis
A typical metabolic flux analysis experiment using this compound involves several key steps, from experimental design to data analysis.
References
- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Implication of Trimethylamine N-Oxide (TMAO) in Disease: Potential Biomarker or New Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bevital.no [bevital.no]
- 8. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the metabolic pathway of choline-TMA-TMAO: Effects of gypenosides and implications for the therapy of TMAO related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes for the Quantitative Analysis of Trimethylamine N-Oxide (TMAO) Using Trimethylammonium chloride-13c3,d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine N-oxide (TMAO) is a small amine oxide generated from the metabolism of dietary trimethylamine-containing compounds, such as choline, phosphatidylcholine, and carnitine, by the gut microbiota.[1][2][3] Elevated plasma levels of TMAO have been identified as an independent risk factor for major adverse cardiovascular events, including myocardial infarction, stroke, and death.[4][5] Its association with cardiovascular diseases, as well as chronic kidney disease, type 2 diabetes, and certain neurological disorders, has made TMAO a significant biomarker in clinical and pharmaceutical research.[6][7] Accurate and sensitive quantification of TMAO is therefore crucial for understanding its role in disease progression and for the development of novel therapeutic interventions.[6][8]
This document provides a detailed protocol for the quantitative analysis of TMAO in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Trimethylammonium chloride-13c3,d9 as an internal standard. Stable isotope-labeled internal standards like this compound or d9-TMAO are preferred for mass spectrometry-based quantification due to their similar physicochemical properties to the analyte, which corrects for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.[9]
Signaling Pathway: Generation of TMAO
The metabolic pathway for the generation of TMAO involves several key steps, starting from dietary precursors and involving gut microbiota and hepatic enzymes.
Caption: Metabolic pathway of Trimethylamine N-oxide (TMAO) generation.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of TMAO in plasma samples.
Caption: Experimental workflow for TMAO quantification.
Quantitative Data Summary
The performance of LC-MS/MS methods for TMAO quantification is summarized in the tables below. These values are compiled from various validated methods and demonstrate the robustness and sensitivity of the analytical approach.
Table 1: Method Performance Characteristics
| Parameter | Reported Value | Reference |
| Linearity Range | 1 - 5,000 ng/mL | [6] |
| 0.1 - 200 µM | [10] | |
| Correlation Coefficient (R²) | > 0.996 | [6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [6] |
| 0.05 µM | [4][10] | |
| 0.25 µM | [1] | |
| Upper Limit of Quantification (ULOQ) | > 200 µM | [4][10] |
Table 2: Precision and Accuracy
| Parameter | Concentration Level | Value | Reference |
| Intra-day Precision (%CV) | Low, Mid, High | < 6.4% | [4][5] |
| LLOQ, LQC, MQC, HQC | 1.65 - 7.15% | [6] | |
| Inter-day Precision (%CV) | Low, Mid, High | < 9.9% | [4][5] |
| LLOQ, LQC, MQC, HQC | 1.65 - 7.15% | [6] | |
| Accuracy | 0.5 µM | 98.2% | [4][5] |
| 5 µM | 97.3% | [4][5] | |
| 100 µM | 101.6% | [4][5] | |
| LLOQ, LQC, MQC, HQC | 96.36 - 111.43% | [6] |
Table 3: Recovery
| Analyte | Recovery Range | Reference |
| TMAO | 98.9% - 105.8% | [1] |
| 99 ± 1% | [10] |
Detailed Experimental Protocols
This section provides a detailed protocol for the quantification of TMAO in human plasma using LC-MS/MS with this compound as the internal standard.
Materials and Reagents
-
Trimethylamine N-oxide (TMAO) standard
-
This compound (or Trimethylamine-d9 N-oxide)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid or propanoic acid
-
Human plasma (drug-free for calibration standards and quality controls)
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of TMAO and the internal standard (IS), this compound, in an appropriate solvent such as methanol or water.
-
Working Solutions: Prepare serial dilutions of the TMAO stock solution to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards: Spike drug-free human plasma with the TMAO working solutions to achieve a series of concentrations covering the desired linear range (e.g., 1 to 5,000 ng/mL or 0.1 to 200 µM).[6][10]
-
Quality Controls: Prepare QCs at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
Sample Preparation
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[6]
-
Add 10 µL of the internal standard working solution (e.g., 500 ng/mL this compound) to each tube.[6]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.[10]
-
Transfer 100 µL of the supernatant to a new tube and dilute with 100 µL of 30% acetonitrile in water.[6]
-
Transfer the final mixture to an HPLC vial for analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable column for polar compounds, such as a HILIC column or a C18 column with an appropriate mobile phase.
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 350 µL/min.[1]
-
Injection Volume: 5 µL.[6]
-
Gradient: A gradient elution may be used to separate TMAO from other matrix components. For example, an initial concentration of 50% B held for 2 minutes, increased to 100% B over 1 minute, held for 1 minute, and then returned to initial conditions.[1]
-
-
Mass Spectrometry:
Data Analysis
-
Integrate the peak areas for both TMAO and the internal standard.
-
Calculate the peak area ratio of TMAO to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of TMAO in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate platform for the quantification of TMAO in biological matrices. This methodology is well-suited for clinical research and drug development applications where precise measurement of this important biomarker is required. The provided protocols and performance data serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 2. Trimethylamine N-Oxide as a Potential Biomarker for Cardiovascular Disease: Its Association with Dietary Sources of Trimethylamine N-Oxide and Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of trimethylamine-N-oxide (TMAO) and its main related trimethylammonium-containing compounds in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethylamine-N-oxide: a potential biomarker and therapeutic target in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum trimethylamine N-oxide levels among coronary artery disease and acute coronary syndrome patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bevital.no [bevital.no]
Application Notes and Protocols: Trimethylammonium chloride-13c3,d9 in Targeted Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted metabolomics aims to accurately quantify a specific set of known metabolites to understand metabolic pathways and identify potential biomarkers. The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision in quantitative mass spectrometry-based metabolomics. Trimethylammonium chloride-13c3,d9, a stable isotope-labeled analog of trimethylamine (TMA), and its related deuterated compounds like d9-trimethylamine N-oxide (TMAO) and d9-choline, serve as ideal internal standards for the quantification of metabolites involved in the choline and carnitine metabolic pathways. These pathways are of significant interest in biomedical research, particularly in the context of cardiovascular disease, due to the association of TMAO with adverse cardiovascular events.[1][2][3][4]
These application notes provide detailed protocols for the use of this compound and its analogs in the targeted quantification of TMA, TMAO, choline, and related metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application: Quantification of Cardiovascular Disease-Related Metabolites
This compound and its deuterated analogs are primarily used for the accurate quantification of TMA, TMAO, choline, and betaine in biological matrices such as plasma and urine. Elevated levels of TMAO, a gut microbiota-derived metabolite of dietary choline and carnitine, have been linked to an increased risk of atherosclerosis and other cardiovascular diseases.[1][2][3] Therefore, the precise measurement of these metabolites is critical for research into the prevention, diagnosis, and treatment of cardiovascular disorders.
Experimental Protocols
Sample Preparation
The following protocols describe the extraction of target metabolites from human plasma and urine.
Protocol 1: Protein Precipitation for Plasma Samples
This is a straightforward and widely used method for removing proteins from plasma samples.
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150-200 µL of ice-cold methanol or acetonitrile containing the internal standard mixture (e.g., this compound, d9-TMAO, d9-choline at a final concentration of 1-10 µM each).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Dilution and Filtration for Urine Samples
Urine samples typically require less extensive cleanup than plasma.
-
Thaw frozen urine samples on ice and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute the urine supernatant 1:5 or 1:10 with water or the initial mobile phase.
-
Add the internal standard mixture to the diluted urine.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of the target metabolites are achieved using LC-MS/MS. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography with a C18 column can be employed.
Table 1: LC-MS/MS Parameters
| Parameter | HILIC Method | C18 Method |
| LC System | UPLC or HPLC system | UPLC or HPLC system |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | C18 column (e.g., Phenomenex Gemini-NX C18, 100 x 3 mm, 3 µm)[5] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid | 5 mM Ammonium acetate in water[5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile[5] |
| Gradient | Start with high %B, gradually decrease to elute polar compounds | Start with low %B, gradually increase for elution |
| Flow Rate | 0.3 - 0.5 mL/min | 0.4 - 0.6 mL/min |
| Column Temperature | 30 - 40°C | 30 - 40°C |
| Injection Volume | 5 - 10 µL | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for Target Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Trimethylamine (TMA) | 60.1 | 44.1 |
| This compound (as TMA) | 69.1 | 49.1 |
| Trimethylamine N-oxide (TMAO) | 76.1 | 58.1 |
| d9-Trimethylamine N-oxide (d9-TMAO) | 85.1 | 66.1 |
| Choline | 104.1 | 60.1 |
| d9-Choline | 113.1 | 69.1 |
| Betaine | 118.1 | 59.1 |
| d11-Betaine | 129.1 | 69.1 |
| L-Carnitine | 162.1 | 103.1 |
| d3-L-Carnitine | 165.1 | 103.1 |
Data Presentation and Quantitative Analysis
The use of stable isotope-labeled internal standards allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. A calibration curve is constructed by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the analyte.
Table 3: Typical Quantitative Performance Data
| Analyte | Linearity Range (µM) | Recovery (%) | Inter-day Precision (%CV) |
| TMAO | 0.1 - 100[6][7] | 91 - 107[6][7] | < 9[6][7] |
| Choline | 0.1 - 200[6][7] | 94 - 107[6][7] | < 9[6][7] |
| Betaine | 0.1 - 200[6][7] | 92 - 105[6][7] | < 9[6][7] |
| L-Carnitine | 0.1 - 200[6][7] | 91 - 106[6][7] | < 9[6][7] |
Visualizations
References
- 1. Metabolomics signature of cardiovascular disease in patients with diabetes, a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narrative review of metabolomics in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Impact and Study Considerations of Metabolomics in Cardiovascular Health and Disease A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation with Trimethylammonium chloride-13c3,d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium chloride-13c3,d9 is a stable isotope-labeled internal standard used for the accurate quantification of endogenous trimethylammonium-containing compounds, such as choline and its metabolites, in biological matrices. Its use in conjunction with mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for correcting for matrix effects and variabilities in sample processing, thereby ensuring high precision and accuracy in quantitative analysis.[1][2] These application notes provide detailed protocols for sample preparation using this compound for the analysis of choline and related compounds in human plasma and urine, based on established methodologies.
Key Applications
-
Metabolomics: Quantification of choline, betaine, trimethylamine (TMA), and trimethylamine N-oxide (TMAO) in clinical research.[1][3]
-
Drug Development: Assessing the impact of therapeutic interventions on choline metabolism.
-
Nutritional Science: Evaluating the dietary intake and metabolism of choline and related nutrients.[3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | ¹³C₃H₅D₉NO·Cl |
| Molecular Weight | 148.7 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Isotopic Purity | ≥99% deuterated forms (d1-d9) |
Experimental Protocols
Protocol 1: Quantification of Choline and its Metabolites in Human Plasma
This protocol details the preparation of human plasma samples for the simultaneous quantification of choline, betaine, TMA, and TMAO using LC-MS/MS with this compound as an internal standard.
Materials:
-
Human plasma (collected in EDTA- or heparin-containing tubes)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Working Solution:
-
Prepare a stock solution of this compound in ultrapure water at a concentration of 1 mg/mL.
-
Dilute the stock solution with ACN to a final concentration of 10 µg/mL to create the IS working solution.
-
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of the IS working solution (10 µg/mL in ACN) to the plasma sample. The ACN will precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of these polar analytes.[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution from high organic to high aqueous content.
-
Injection Volume: 5-10 µL
-
Mass Spectrometry: Operate in positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Choline | 104.1 | 60.1 |
| Betaine | 118.1 | 59.1 |
| TMA | 60.1 | 44.1 |
| TMAO | 76.1 | 58.1 |
| Trimethylammonium-13c3,d9 (IS) | 113.2 | 66.2 |
Protocol 2: Quantification of Choline and its Metabolites in Human Urine
This protocol describes the preparation of human urine samples for the analysis of choline and its metabolites.
Materials:
-
Human urine
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Working Solution:
-
Prepare the IS working solution as described in Protocol 1.
-
-
Sample Preparation:
-
Thaw frozen urine samples on ice and vortex to mix.
-
Centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to pellet any sediment.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 450 µL of the IS working solution (10 µg/mL in ACN).
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
The LC-MS/MS conditions can be the same as described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical performance characteristics of an LC-MS/MS method using a stable isotope-labeled internal standard like this compound for the analysis of choline and its metabolites in human plasma.[3]
Table 1: Linearity and Dynamic Range
| Analyte | Dynamic Range (µM) | R² |
| Choline | 0.122 - 250 | > 0.995 |
| Betaine | 0.488 - 1000 | > 0.994 |
| TMA | 0.244 - 250 | > 0.996 |
| TMAO | 0.061 - 62.5 | > 0.997 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (% Error) |
| Choline | Low | < 5% | < 6% | < 15% |
| Medium | < 4% | < 5% | < 10% | |
| High | < 3% | < 4% | < 10% | |
| TMAO | Low | < 6% | < 7% | < 15% |
| Medium | < 5% | < 6% | < 10% | |
| High | < 4% | < 5% | < 10% |
Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Choline to TMAO metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring Using Trimethylammonium chloride-13c3,d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing drug therapy, ensuring efficacy while minimizing toxicity. This is particularly important for drugs with a narrow therapeutic index. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for TDM, offering high accuracy, precision, and specificity.
Trimethylammonium chloride-13c3,d9 is a SIL-IS that serves as an ideal internal standard for the quantification of therapeutic drugs that are quaternary ammonium compounds. Its stable isotope label ensures that it co-elutes with the target analyte and experiences similar matrix effects, leading to reliable and accurate quantification. While specific, validated protocols for individual therapeutic drugs using this compound may require in-house development and validation, this document provides a generalized application note and protocol based on the established analysis of structurally similar endogenous compounds.
Principle of Method
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar, cationic analytes, followed by detection using tandem mass spectrometry (MS/MS). This compound is added to the samples as an internal standard to correct for variations in sample preparation and instrument response. The concentration of the target drug is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Potential Applications in Therapeutic Drug Monitoring
This methodology is applicable to the therapeutic drug monitoring of various quaternary ammonium drugs, including but not limited to:
-
Neuromuscular blocking agents: Rocuronium, Pancuronium, Vecuronium
-
Anticholinergic agents: Ipratropium, Tiotropium
-
Cholinesterase inhibitors: Neostigmine, Pyridostigmine
Experimental Protocols
Sample Preparation (Plasma/Serum)
A protein precipitation method is a common and effective technique for extracting small molecules from biological matrices.
Materials:
-
Patient plasma or serum samples
-
This compound internal standard working solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (ACN) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Experimental workflow for sample preparation.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., UHPLC system)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Liquid Chromatography (HILIC) Conditions (Generalized):
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Amide, Cyano, or Silica-based) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with high %B, decrease to elute polar compounds |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions (Generalized):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400 - 550 °C |
| IonSpray Voltage | 4500 - 5500 V |
| Curtain Gas | 20 - 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined for each specific drug and IS |
Note: The MRM transitions for the specific therapeutic drug and this compound need to be optimized. For this compound, the precursor ion will be m/z 69.1 (due to the 13C3 and d9 labeling) and the product ion will likely be a fragment resulting from the loss of a labeled methyl group.
Data Presentation
The following table presents representative quantitative data from the analysis of endogenous quaternary ammonium compounds using a stable isotope-labeled internal standard, demonstrating the expected performance of such a method.
| Analyte | LLOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Choline | 1.0 | >0.995 | <5% | <7% | 95-105% |
| Acetylcholine | 0.5 | >0.998 | <6% | <8% | 93-107% |
| Carnitine | 2.0 | >0.996 | <4% | <6% | 96-104% |
This data is illustrative and based on typical performance for similar analytes. Actual performance must be determined during method validation for each specific therapeutic drug.
Signaling Pathway and Logical Relationships
The accurate quantification in TDM using a stable isotope-labeled internal standard relies on the parallel behavior of the analyte and the IS throughout the analytical process.
Logical relationship of analyte and internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of quaternary ammonium compounds by LC-MS/MS. The provided generalized protocol serves as a strong foundation for the development and validation of specific assays for a wide range of therapeutic drugs. The inherent advantages of using a stable isotope-labeled internal standard, particularly one with both 13C and deuterium labels, are crucial for achieving the high-quality data required for clinical decision-making. Researchers and drug development professionals are encouraged to adapt and validate this methodology for their specific drugs of interest to enhance the safety and efficacy of patient care.
Application Notes and Protocols for Cell Culture Labeling with Trimethylammonium chloride-13c3,d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used in metabolic research to trace the fate of molecules through biochemical pathways. Trimethylammonium chloride-13c3,d9 is a stable isotope-labeled form of trimethylammonium chloride, an endogenous metabolite. This compound serves as a valuable tracer for studying cellular metabolism, particularly in the context of one-carbon metabolism and the biosynthesis of downstream metabolites. Its incorporation into cellular components can be monitored by mass spectrometry (MS), providing insights into metabolic flux and pathway activity.
These application notes provide a comprehensive guide for utilizing this compound for cell culture labeling experiments. The protocols outlined below cover cell preparation, labeling, sample extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Key Applications
-
Metabolic Flux Analysis: Tracing the incorporation of the 13C and deuterium labels into downstream metabolites to quantify the activity of metabolic pathways.
-
Biomarker Discovery: Identifying and quantifying novel metabolites derived from trimethylammonium chloride that may serve as biomarkers for disease states or drug responses.
-
Drug Development: Assessing the impact of therapeutic agents on metabolic pathways involving trimethylammonium chloride.
Experimental Protocols
I. Cell Culture and Labeling
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells of interest (e.g., adherent or suspension cells)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Cell culture plates or flasks
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to attach and reach the desired confluency (typically 70-80%).
-
For suspension cells, seed cells in culture flasks at a recommended density for logarithmic growth.
-
-
Preparation of Labeling Medium:
-
Prepare the desired volume of cell culture medium. The final concentration of this compound will need to be optimized, but a starting range of 10-100 µM is recommended based on typical concentrations of related metabolites in cell culture.
-
Dissolve the this compound in the medium and filter-sterilize using a 0.22 µm filter.
-
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a specific duration. The incubation time should be optimized based on the metabolic pathway of interest. A time course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling time.
-
II. Metabolite Extraction
This protocol describes a common method for extracting polar metabolites from cultured cells.
Materials:
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 4°C
Procedure:
-
Quenching and Lysis:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular label.
-
Immediately add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate). This step serves to quench enzymatic activity and lyse the cells.
-
For adherent cells, use a cell scraper to detach the cells in the methanol.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in ice-cold 80% methanol.
-
-
Extraction:
-
Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.
-
-
Clarification:
-
Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.
-
-
Sample Storage:
-
The extracted metabolites can be stored at -80°C until analysis. For LC-MS analysis, the methanol can be evaporated under a stream of nitrogen, and the dried extract can be reconstituted in a suitable solvent.
-
Data Presentation
The following tables provide a template for presenting quantitative data from a typical labeling experiment.
Table 1: Experimental Parameters
| Parameter | Value |
| Cell Line | [e.g., HeLa, A549] |
| Seeding Density | [e.g., 1 x 10^6 cells/well] |
| Labeling Compound | This compound |
| Labeling Concentration | [e.g., 50 µM] |
| Incubation Time | [e.g., 24 hours] |
| Number of Replicates | [e.g., 3] |
Table 2: Relative Abundance of Labeled Metabolites
| Metabolite | Isotopologue | Relative Abundance (%) | Standard Deviation |
| Trimethylammonium | M+12 | [Value] | [Value] |
| Downstream Metabolite A | M+x | [Value] | [Value] |
| Downstream Metabolite B | M+y | [Value] | [Value] |
Visualizations
The following diagrams illustrate the experimental workflow and a potential metabolic pathway involving trimethylammonium chloride.
Caption: Experimental workflow for cell culture labeling and analysis.
Caption: Potential metabolic fate of this compound.
Application Notes and Protocols: Trimethylammonium chloride-13c3,d9 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium chloride-13c3,d9 is a stable isotope-labeled form of trimethylammonium chloride, an endogenous metabolite. In clinical research, it serves as a crucial tracer for investigating metabolic pathways, particularly those involving the gut microbiome and its impact on host health. Its primary application lies in the study of trimethylamine N-oxide (TMAO) biosynthesis, a metabolite increasingly linked to cardiovascular disease risk. By introducing a labeled precursor, researchers can meticulously track its conversion and distribution throughout the body, providing invaluable insights into metabolic flux and the efficacy of potential therapeutic interventions. Stable isotope labeling offers a non-radioactive, safe, and powerful tool for in vivo human studies.[1][2][3]
Core Applications in Clinical Research
The principal application of this compound and similar labeled precursors (e.g., d9-choline, d9-TMAO) in clinical research is to quantitatively trace the metabolic pathway from dietary precursors to the pro-atherogenic molecule, TMAO.[4][5] This allows for the investigation of:
-
Gut Microbiota Activity: Demonstrating the obligatory role of the gut microbiota in converting choline and other trimethylamine-containing compounds into trimethylamine (TMA), the precursor to TMAO.[6]
-
Hepatic TMAO Production: Quantifying the rate of conversion of TMA to TMAO by the flavin-containing monooxygenase 3 (FMO3) enzyme in the liver.[3][7]
-
Pharmacokinetics of TMAO: Determining the absorption, distribution, metabolism, and excretion (ADME) of TMAO in the human body.[1][2]
-
Impact of Interventions: Assessing the effect of dietary changes, probiotics, or pharmacological agents on TMAO production and metabolism.[8][9]
-
Choline Metabolism and Bioavailability: Investigating the body's choline pool size and metabolism in response to varying dietary intake.
Quantitative Data from Clinical Studies
The following table summarizes key quantitative data from clinical studies that have utilized stable isotope-labeled compounds to investigate TMAO metabolism and choline bioavailability.
| Parameter | Value | Study Context | Labeled Compound | Reference |
| Oral Dose | 50 mg | To trace the metabolic fate of TMAO | d9-TMAO | [2] |
| Oral Dose | 250 mg | To assess choline pool size | Choline chloride-(trimethyl-d9) | [10] |
| Blood Sampling Timepoints | 15 min, 30 min, 1h, 2h, 4h, 6h post-dose | Pharmacokinetic analysis of d9-TMAO | d9-TMAO | [2] |
| Urine Collection | 24 hours post-dose | To measure excretion of labeled metabolites | d9-TMAO | [2] |
| Muscle Biopsy | 6 hours post-dose (in a subset of participants) | To assess tissue distribution of labeled compounds | d9-TMAO | [2] |
Experimental Protocols
Protocol 1: Investigating the Metabolic Fate of Dietary TMAO
This protocol is adapted from a clinical trial that used d9-TMAO to understand its pharmacokinetics. A similar approach can be used with this compound to trace the conversion of TMA to TMAO.
1. Subject Recruitment and Baseline Measurements:
- Recruit healthy volunteers or a specific patient cohort.
- Obtain baseline blood and 24-hour urine samples.
- Collect a baseline stool sample.
2. Administration of Labeled Compound:
- Administer a single oral dose of the labeled compound (e.g., 50 mg of d9-TMAO dissolved in water).[2]
3. Sample Collection:
- Collect serial blood samples at specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h, and 6h) post-administration.[2]
- Collect all urine produced over the next 24 hours.[2]
- Collect the next bowel movement for stool analysis.[2]
- For more detailed distribution studies, a muscle biopsy may be performed at a specific time point (e.g., 6 hours post-dose) in a subset of participants.[2]
4. Sample Processing and Analysis:
- Separate plasma from blood samples.
- Store all samples at -80°C until analysis.
- Use stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of the labeled compound and its metabolites (e.g., d9-TMAO and d9-trimethylamine) in plasma, urine, and stool.
Protocol 2: Assessing Gut Microbiota's Role in TMAO Production
This protocol is a conceptual framework based on published studies that have used labeled precursors and antibiotic interventions.
1. Study Design:
- Employ a crossover study design.
- Phase 1: Subjects consume a controlled diet for a set period (e.g., 1 week).
- Administer an oral dose of this compound.
- Collect blood and urine samples over 24 hours to measure the conversion to 13c3,d9-TMAO.
- Washout Period: A period of time to allow for the clearance of the labeled compound and for the gut microbiota to return to baseline.
- Phase 2: Administer a course of broad-spectrum, poorly absorbed oral antibiotics (e.g., for 5-7 days) to suppress the gut microbiota.
- Repeat the administration of this compound and the subsequent sample collection.
2. Analysis:
- Compare the levels of labeled TMAO in plasma and urine before and after antibiotic treatment. A significant reduction in labeled TMAO after antibiotic administration would confirm the essential role of the gut microbiota in its production.
Visualizations
References
- 1. The metabolic fate of isotopically labeled trimethylamine-N-oxide (TMAO) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Gut Microbiota-Dependent Marker TMAO in Promoting Cardiovascular Disease: Inflammation Mechanism, Clinical Prognostic, and Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fecal Microbiome Composition Does Not Predict Diet‐Induced TMAO Production in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiome, Trimethylamine N-Oxide (TMAO), and Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethylamine N-oxide (TMAO) in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. Studies link TMAO to microbiome, reveal new heart disease target | MDedge [mdedge.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Quantitative Analysis with Trimethylammonium chloride-13c3,d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Trimethylammonium chloride-13c3,d9 as a stable isotope-labeled internal standard (SIL-IS) to improve the accuracy and precision of quantitative analytical methods, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Clarification on "Improving Signal Intensity"
While this compound does not directly increase the absolute signal of an analyte, its proper use as an internal standard significantly improves the quality and reliability of the quantitative data. It achieves this by correcting for variations that can occur during sample preparation, injection, and analysis, a process known as isotope dilution mass spectrometry.[1][2][3] This normalization results in more accurate and precise quantification of the target analyte, which can be considered an improvement in the effective "signal" used for concentration determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled version of trimethylammonium chloride, an endogenous metabolite. The hydrogen atoms on the methyl groups are replaced with deuterium (d9), and the carbon atoms are replaced with the carbon-13 isotope (13C3). Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as LC-MS/MS, for therapeutic drug monitoring and clinical diagnostics.
Q2: How does using this compound improve my results?
A2: By adding a known concentration of this compound to your samples, calibrators, and quality controls, you can account for variability throughout the analytical process.[1] Because the SIL-IS is chemically identical to the analyte of interest (the unlabeled compound), it experiences the same effects of sample loss during extraction, inconsistencies in injection volume, and ion suppression or enhancement in the mass spectrometer (matrix effects).[4][5][6] Quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if the absolute signals fluctuate. This leads to significantly improved accuracy and precision in your final concentration measurements.
Q3: When should I add the internal standard to my samples?
A3: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it is subjected to all the same extraction, cleanup, and concentration steps as the analyte, allowing it to compensate for any losses or variations in these procedures.
Q4: Can I use this compound to quantify any analyte?
A4: No. A stable isotope-labeled internal standard is designed to be the ideal internal standard for its unlabeled counterpart or very closely related structural analogs. Therefore, this compound would be most suitable for the quantification of trimethylammonium chloride or structurally similar compounds like Trimethylamine N-oxide (TMAO).
Q5: Are there any disadvantages to using a deuterated internal standard?
A5: While highly effective, deuterated standards can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts (the "isotope effect"), leading to a slight separation of the analyte and internal standard peaks. If the two compounds do not co-elute perfectly, they may experience different degrees of ion suppression, which can compromise accuracy. However, the use of 13C-labeled standards, like this compound, minimizes this issue as the isotope effect of 13C is negligible in chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard (IS) Peak Area | - Inconsistent pipetting of the IS solution.- IS degradation.- Variable ion suppression across samples. | - Ensure accurate and precise addition of the IS to all samples using calibrated pipettes.- Check the stability of the IS in the storage and sample processing solvents.- Investigate and optimize sample cleanup procedures to reduce matrix effects.[4][6][7] |
| Poor Peak Shape for Analyte and/or IS | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase. | - Flush or replace the analytical column.- Adjust the mobile phase pH to ensure proper ionization state of the analytes.- Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Shift in Retention Time | - Changes in mobile phase composition.- Column aging.- Fluctuation in column temperature.- System pressure fluctuations.[8] | - Prepare fresh mobile phase.- Equilibrate the column thoroughly before each run.- Ensure the column oven is maintaining a stable temperature.- Check the LC system for leaks or pump malfunctions. |
| No or Very Low IS Signal | - Forgetting to add the IS.- Incorrect mass transition (MRM) settings.- Severe ion suppression.[9][10] | - Review the sample preparation protocol and verify the IS addition step.- Confirm the precursor and product ion m/z values for the IS.- Perform a post-column infusion experiment to identify regions of ion suppression and adjust the chromatography to move the analyte and IS peaks away from these regions. |
| Inaccurate Quantification (Poor Accuracy/Precision) | - Isotopic contribution from the analyte to the IS signal (or vice versa).- Non-linearity of the calibration curve.- Analyte concentration outside the linear range of the assay.- The IS did not reach equilibrium with the sample before extraction. | - Check the isotopic purity of the IS. If there is significant unlabeled analyte present, this will need to be corrected for in the calculations.- Extend the calibration range or use a weighted regression model.- Dilute samples with high analyte concentrations to fall within the calibrated range.- Ensure thorough mixing and an adequate incubation period after adding the IS to the sample. |
Experimental Protocol: Quantification of Trimethylamine N-oxide (TMAO) in Human Plasma
This protocol provides a representative method for the quantification of TMAO in human plasma using a stable isotope-labeled internal standard like d9-TMAO, for which this compound would be a suitable alternative given its structural similarity.[1][2][11]
1. Materials and Reagents:
-
TMAO analytical standard
-
d9-Trimethylamine N-oxide (d9-TMAO) or this compound (as internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with low endogenous TMAO for calibration curve preparation)
2. Preparation of Solutions:
-
TMAO Stock Solution (1 mg/mL): Dissolve 10 mg of TMAO in 10 mL of ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of d9-TMAO in 10 mL of methanol.
-
Working Internal Standard Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Serially dilute the TMAO stock solution with control human plasma to prepare calibration standards with concentrations ranging from 0.5 µM to 100 µM.
3. Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or quality control, add 200 µL of the working internal standard solution (1 µg/mL in acetonitrile). The acetonitrile also acts as a protein precipitation agent.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Dilute with 100 µL of ultrapure water containing 0.1% formic acid.
-
Cap the vial and vortex briefly.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, then return to 95% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
5. Data Analysis:
-
Integrate the peak areas for both the TMAO and the internal standard MRM transitions.
-
Calculate the peak area ratio (TMAO peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the TMAO concentration for the calibration standards.
-
Determine the concentration of TMAO in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Presentation
The following table demonstrates the improvement in data precision when using an internal standard. The data is hypothetical but representative of a typical experiment.
| Sample ID | Analyte Peak Area (No IS) | Calculated Conc. (µM) (No IS) | Analyte Peak Area (with IS) | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µM) (with IS) |
| Replicate 1 | 1,250,000 | 11.5 | 1,150,000 | 550,000 | 2.09 | 10.1 |
| Replicate 2 | 980,000 | 9.0 | 950,000 | 480,000 | 1.98 | 9.8 |
| Replicate 3 | 1,450,000 | 13.3 | 1,300,000 | 640,000 | 2.03 | 10.0 |
| Mean | 1,226,667 | 11.3 | 1,133,333 | 556,667 | 2.03 | 10.0 |
| Std. Dev. | 236,291 | 2.2 | 175,594 | 80,830 | 0.06 | 0.15 |
| %RSD | 19.3% | 19.3% | 15.5% | 14.5% | 2.7% | 1.5% |
As shown in the table, the relative standard deviation (%RSD) for the calculated concentration is significantly lower when using the peak area ratio with an internal standard, demonstrating the improved precision of the measurement.
Visualizations
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: A logical troubleshooting workflow for common LC-MS/MS quantification issues.
References
- 1. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. zefsci.com [zefsci.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. providiongroup.com [providiongroup.com]
- 11. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trimethylammonium chloride-13c3,d9
Welcome to the technical support center for Trimethylammonium chloride-13c3,d9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the successful application of this stable isotope-labeled internal standard in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the isotopically labeled form of Trimethylammonium chloride, an endogenous metabolite. It is labeled with three Carbon-13 isotopes and nine deuterium atoms. Its primary use is as an internal standard in quantitative bioanalysis, particularly in mass spectrometry-based applications like liquid chromatography-mass spectrometry (LC-MS) for metabolomics and pharmacokinetic studies.[1][2] The stable isotope labels give it a higher mass, making it easily distinguishable from the unlabeled endogenous compound in a sample.[3]
Q2: How should this compound be stored?
A2: It is crucial to store this compound at room temperature in a tightly sealed container, protected from moisture. The compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and weighing accuracy. Storage in a desiccator or a dry, inert atmosphere is recommended for long-term stability.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in water and Dimethyl Sulfoxide (DMSO). For a similar compound, Trimethylammonium chloride-13c3, a solubility of 41.67 mg/mL (422.83 mM) in DMSO has been reported, which may require sonication to fully dissolve.
Q4: Is this compound hazardous?
A4: According to safety data sheets for similar compounds, Trimethylammonium chloride may cause skin and serious eye irritation. It may also be harmful if inhaled or swallowed. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is important to avoid creating dust when handling the solid form.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an internal standard in mass spectrometry workflows.
Issue 1: Poor or Inconsistent Signal Response in LC-MS
| Possible Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | The presence of other compounds in the sample matrix can interfere with the ionization of the analyte and internal standard in the mass spectrometer's source, leading to a suppressed or enhanced signal.[4][5] - Ensure adequate chromatographic separation of the analyte and internal standard from interfering matrix components. - Optimize sample preparation and cleanup procedures to remove interfering substances. - Evaluate different ionization sources (e.g., APCI instead of ESI) if suppression is severe. |
| Suboptimal MS Parameters | Incorrect mass spectrometer settings can lead to poor detection. |
| Degradation of the Standard | Improper storage or handling can lead to degradation of the compound. |
Issue 2: Inaccurate Quantification Results
| Possible Cause | Troubleshooting Steps |
| Isotopic Interference | Natural isotopes of the analyte can contribute to the signal of the internal standard, or vice versa, especially if the mass difference is small.[6][7][8][9] |
| Different Matrix Effects for Analyte and Standard | Even with a stable isotope-labeled standard, differential matrix effects can occur if the analyte and standard do not co-elute perfectly.[10] |
| Inaccurate Standard Concentration | Errors in weighing or dilution of the internal standard will lead to systematic errors in quantification. |
Issue 3: Chromatographic Peak Shape Issues
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Mobile Phase | If the standard is not fully dissolved in the final sample solvent, it can lead to peak tailing or splitting. |
| Interaction with Column or System | Quaternary ammonium compounds can sometimes interact with active sites on the column or in the LC system, leading to poor peak shape. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | 41.67 mg/mL (422.83 mM) | DMSO (with sonication) | MedchemExpress (for Trimethylammonium chloride-13C3) |
| Stability | Stable under recommended storage conditions (room temperature, dry).[11] | Solid | CDN Isotopes |
| Incompatibility | Strong oxidizing agents.[11] | N/A | CDN Isotopes |
Experimental Protocols
Protocol: Quantification of a Target Analyte in a Biological Matrix using this compound as an Internal Standard by LC-MS/MS
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the unlabeled analyte in a similar manner.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at different concentrations.
-
Spike a known amount of the this compound internal standard stock solution into each calibration standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw the biological samples (e.g., plasma, urine) on ice.
-
To a known volume of the sample, add a precise volume of the this compound internal standard solution.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up an appropriate LC method to achieve good chromatographic separation of the analyte and internal standard. A HILIC (Hydrophilic Interaction Liquid Chromatography) column may be suitable for this polar compound.
-
Develop a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer. Optimize the precursor and product ions, as well as the collision energy, for both the analyte and this compound.
-
Inject the prepared calibration standards, QC samples, and biological samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in all samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for quantifying an analyte in a biological sample using a stable isotope-labeled internal standard.
Caption: A decision tree for troubleshooting common causes of inaccurate quantification in LC-MS experiments.
References
- 1. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Correction of Mass Spectrometric Interferences for Rapid and Precise Isotope Ratio Measurements of Calcium from Biological Samples Using ICP-Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Internal Standards in metabolomics - IsoLife [isolife.nl]
Technical Support Center: Optimizing LC Methods for Trimethylammonium chloride-13c3,d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylammonium chloride-13c3,d9. The information provided is designed to address common challenges encountered during liquid chromatography (LC) method development and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, a polar, water-soluble compound. Due to its properties, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic technique.
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor peak shape is a common issue when analyzing highly polar compounds. Here are some potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Sample Solvent | The sample solvent should be as weak as possible (high organic content) to ensure good peak shape. Ideally, dissolve the sample in a solvent that matches the initial mobile phase composition (e.g., 90-95% acetonitrile).[1] If solubility is an issue, prepare a concentrated stock solution in a solvent with a higher aqueous content and then dilute it with a high percentage of acetonitrile before injection.[1] |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For a quaternary amine like trimethylammonium chloride, a slightly acidic mobile phase (pH 3-5) using a volatile buffer like ammonium formate or ammonium acetate is a good starting point to ensure consistent ionization. |
| Insufficient Buffer Concentration | Low buffer concentration can lead to secondary interactions with the stationary phase, causing peak tailing. A buffer concentration of 10-20 mM is generally recommended for HILIC separations.[2] |
| Column Overload | Injecting too much analyte can lead to peak fronting or broadening. Reduce the injection volume or the sample concentration. |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based HILIC columns can interact with basic analytes, causing peak tailing. Using a high-quality, end-capped HILIC column or a zwitterionic stationary phase can minimize these interactions.[3] |
| System Contamination | Contamination in the LC system can lead to various peak shape issues. Ensure the system is clean and consider using a guard column to protect the analytical column. |
Problem: Inconsistent Retention Times
Retention time drift can compromise the reliability of your analytical method. Here are the common causes and their solutions:
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[2] |
| Fluctuations in Mobile Phase Composition | Small variations in the mobile phase composition, especially the water content, can significantly affect retention in HILIC. Prepare fresh mobile phases daily and ensure accurate mixing. |
| Temperature Variations | Changes in column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature throughout the analysis. |
| Changes in Mobile Phase pH | As with peak shape, a stable mobile phase pH is crucial for reproducible retention times. Buffer the mobile phase appropriately. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for analyzing this compound?
Due to its high polarity and water solubility, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable chromatographic mode.[4][5] Reversed-phase chromatography is generally not effective for retaining such polar compounds.
Q2: What type of HILIC column is recommended?
A bare silica HILIC column or a zwitterionic HILIC column are good starting points.[3] Zwitterionic columns, in particular, can offer excellent peak shape and retention for quaternary amines.[3]
Q3: What are the recommended mobile phases for a HILIC separation of this compound?
A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) as the weak solvent (Mobile Phase B) and an aqueous buffer as the strong solvent (Mobile Phase A). Volatile buffers compatible with mass spectrometry, such as ammonium formate or ammonium acetate at a concentration of 10-20 mM and a pH between 3 and 5, are recommended.
Q4: How should I prepare my sample for HILIC analysis?
It is critical to dissolve your sample in a solvent with a high organic content, closely matching the initial mobile phase conditions.[1] Injecting a sample dissolved in a high-aqueous solvent will likely result in poor peak shape and retention.[1][6] If your sample is not soluble in high organic content, you can dissolve it in a small amount of water or a water/organic mixture and then dilute it with acetonitrile before injection.
Q5: What are the expected mass transitions for this compound in MS/MS detection?
For mass spectrometry detection, you will be monitoring the intact cation. Since this compound is a permanently charged quaternary amine, you should look for the [M]+ ion in the mass spectrum.[7] The specific mass-to-charge ratio (m/z) will depend on the exact isotopic labeling. For product ion scans (MS/MS), fragmentation of the trimethylammonium cation can be induced.
Experimental Protocols
The following is a recommended starting protocol for the LC-MS/MS analysis of this compound. This protocol is based on established methods for the analysis of the structurally similar compound, choline.[3][8][9] Optimization will likely be required for your specific instrumentation and application.
LC Parameters
| Parameter | Recommended Condition |
| Column | HILIC Silica or Zwitterionic, 2.1 x 100 mm, <3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 30 °C |
| Needle Wash | 90:10 Acetonitrile:Water |
LC Gradient
| Time (min) | %A | %B |
| 0.0 | 10 | 90 |
| 5.0 | 40 | 60 |
| 5.1 | 10 | 90 |
| 8.0 | 10 | 90 |
MS/MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: Specific m/z values for precursor and product ions will need to be determined by direct infusion of a standard solution of this compound.
Visualizations
Caption: A general workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting decision tree for addressing poor peak shape in HILIC analysis.
References
- 1. Sample Solvent in HILIC | Separation Science [sepscience.com]
- 2. restek.com [restek.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. agilent.com [agilent.com]
- 7. mtc-usa.com [mtc-usa.com]
- 8. lcms.cz [lcms.cz]
- 9. shodexhplc.com [shodexhplc.com]
reducing ion suppression with Trimethylammonium chloride-13c3,d9
Disclaimer: There is currently no publicly available scientific literature detailing the use of Trimethylammonium chloride-13c3,d9 for the specific purpose of reducing ion suppression in mass spectrometry. The following technical support guide provides general information, troubleshooting advice, and frequently asked questions regarding ion suppression in LC-MS analysis. The experimental protocols described are generalized for the evaluation of any potential ion suppression-reducing agent.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1]
Q2: What causes ion suppression?
Ion suppression primarily occurs in the ion source of the mass spectrometer. Co-eluting matrix components can compete with the analyte for ionization, alter the physical properties of the spray droplets (e.g., surface tension, viscosity), or lead to the formation of less efficient gas-phase ions.[2][4] Common sources of ion suppression include salts, ion-pairing agents, endogenous compounds from biological samples, and plasticizers.[2][4]
Q3: How can I detect ion suppression in my experiments?
A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of the analyte solution is introduced into the LC eluent stream after the analytical column and before the mass spectrometer. A sample blank (matrix without the analyte) is then injected. Any dip in the constant analyte signal indicates the elution of matrix components that are causing ion suppression.
Q4: What are the general strategies to mitigate ion suppression?
Several strategies can be employed to minimize ion suppression:
-
Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[3]
-
Chromatographic Separation: Optimize your LC method to chromatographically separate the analyte of interest from the interfering compounds. This can be achieved by changing the column, mobile phase composition, or gradient profile.[3]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal.[2]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for ion suppression, as it will be affected by the matrix in the same way as the analyte.[3]
-
Mobile Phase Additives: Certain additives can be included in the mobile phase to improve ionization efficiency or alter the elution of interfering compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor signal intensity and reproducibility for the analyte. | Ion suppression from the sample matrix. | Perform a post-column infusion experiment to confirm ion suppression. If confirmed, proceed with the actions below. |
| Co-elution of the analyte with highly abundant matrix components. | Optimize the chromatographic method to improve separation. Try a different stationary phase or modify the mobile phase gradient. | |
| Inefficient sample cleanup. | Implement a more rigorous sample preparation method such as SPE or LLE to remove interfering compounds. | |
| Analyte signal is suppressed at a specific retention time. | A specific matrix component is co-eluting with the analyte. | Identify the interfering peak. Adjust the chromatography to separate it from the analyte. |
| Overall low signal-to-noise ratio. | General matrix effects. | Dilute the sample. Ensure the mass spectrometer's ion source is clean. Optimize ion source parameters (e.g., gas flows, temperature). |
Hypothetical Evaluation of an Ion Suppression Reducing Agent
While there is no specific data on this compound, the following protocol outlines a general approach to evaluate any new compound for its potential to reduce ion suppression.
Experimental Protocol: Evaluating a Potential Ion Suppression Reducing Agent
Objective: To determine if the addition of "Agent X" (e.g., this compound) to the mobile phase can reduce ion suppression for a model analyte in a complex matrix.
Materials:
-
LC-MS system
-
Model analyte standard
-
Complex matrix (e.g., plasma, urine)
-
"Agent X"
-
Standard LC solvents (e.g., water, acetonitrile, methanol)
-
Formic acid or other standard mobile phase additives
Methodology:
-
Develop a Standard LC-MS Method:
-
Establish an LC-MS method for the model analyte that exhibits known ion suppression.
-
Confirm ion suppression using a post-column infusion experiment.
-
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): Water with 0.1% formic acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.
-
Test Mobile Phase A: Water with 0.1% formic acid and a specific concentration of "Agent X" (e.g., 1 mM).
-
Test Mobile Phase B: Acetonitrile with 0.1% formic acid and the same concentration of "Agent X".
-
-
Perform Comparative Analysis:
-
Inject a spiked sample (matrix + analyte) using the standard mobile phases.
-
Inject the same spiked sample using the test mobile phases containing "Agent X".
-
Repeat injections multiple times for statistical analysis.
-
-
Data Analysis:
-
Compare the peak area and signal-to-noise ratio of the analyte with and without "Agent X".
-
Calculate the percentage of signal recovery.
-
Illustrative Data Presentation
The following tables are examples of how quantitative data from such an experiment could be presented.
Table 1: Analyte Peak Area With and Without "Agent X"
| Sample | Mobile Phase | Mean Peak Area (n=3) | Standard Deviation |
| Spiked Plasma | Standard | 50,000 | 5,000 |
| Spiked Plasma | With "Agent X" | 150,000 | 10,000 |
Table 2: Signal-to-Noise Ratio With and Without "Agent X"
| Sample | Mobile Phase | Mean S/N (n=3) | Standard Deviation |
| Spiked Plasma | Standard | 20 | 3 |
| Spiked Plasma | With "Agent X" | 60 | 5 |
Visualizing Experimental Workflows
The following diagrams illustrate the concepts of a standard LC-MS workflow and the effect of ion suppression.
Caption: A typical workflow for an LC-MS experiment.
Caption: Conceptual diagram of ion suppression.
References
Trimethylammonium chloride-13c3,d9 peak splitting issues in chromatography
Technical Support Center: Trimethylammonium chloride-13c3,d9 Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and answers to frequently asked questions regarding chromatographic issues, with a specific focus on peak splitting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an isotopically labeled version of Trimethylammonium chloride, which is an endogenous metabolite.[1] The heavy isotopes (Carbon-13 and Deuterium) are incorporated into the molecule to be used as an internal standard in quantitative mass spectrometry-based assays.[1] Its chemical formula is C₃H₁₀ClN, with a molecular weight of approximately 107.60 g/mol .[2]
Q2: I am observing peak splitting for this compound. What are the most common general causes?
Peak splitting in chromatography occurs when a single compound appears as two or more peaks.[3] This can be broadly categorized into issues affecting all peaks in the chromatogram or only a specific peak.
-
If all peaks are split: The issue likely lies before the separation occurs in the column.[4] Common causes include a partially blocked column inlet frit, a void in the column packing material at the inlet, or improper connections in the flow path between the injector and the detector.[4][5][6]
-
If only the this compound peak is split: The problem is more likely related to the specific interaction of the analyte with the column or the mobile phase conditions.[7] This could include sample overload, interactions with the stationary phase, or issues with the sample solvent.[3][8]
Troubleshooting Guide: Peak Splitting Issues
This guide provides a systematic approach to diagnosing and resolving peak splitting issues observed during the analysis of this compound.
Initial Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting peak splitting.
Caption: A logical workflow to diagnose the root cause of peak splitting.
Scenario 1: All Peaks are Split
If every peak in your chromatogram is showing a split, this points to a system-wide issue, likely upstream of the column.
Decision Tree for System-Wide Peak Splitting
Caption: A step-by-step guide to resolving system-wide peak splitting.
Troubleshooting Table for System-Wide Issues
| Potential Cause | Diagnostic Check | Recommended Solution |
| Blocked Column Frit | A blockage can disrupt the flow path, causing uneven sample entry.[9] This will likely affect all peaks. | Reverse-flush the column (if permitted by the manufacturer). If this fails, replace the frit or the entire column.[9] |
| Column Void | A void or channel in the packing material at the column inlet can cause the sample to travel through different paths, leading to split peaks.[7][9] | If a void is visible, the column may be repacked or replaced. This often requires replacing the column.[9] |
| Large Dead Volume | Improperly connected tubing or fittings can create extra space (dead volume) where the sample can spread out before reaching the column.[3][5] | Ensure all fittings are tight and use low-dead-volume components. Check for proper ferrule depth on all connections.[3][5] |
Scenario 2: Only the this compound Peak is Split
If only your analyte of interest is splitting, the cause is likely related to a specific chemical interaction or a method parameter affecting only this compound.
Troubleshooting Table for Analyte-Specific Peak Splitting
| Potential Cause | Diagnostic Check | Recommended Solution |
| Sample Overload | High sample concentrations can saturate the stationary phase, leading to non-ideal peak shapes.[3] | Dilute the sample and reinject. If the peak shape improves, this was the likely cause.[3] |
| Strong Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to spread out on the column before the mobile phase can focus it.[8] | Prepare the sample in the initial mobile phase or a weaker solvent.[8] |
| Secondary Interactions | As a quaternary amine, Trimethylammonium chloride can have strong secondary interactions with residual silanol groups on silica-based columns, leading to peak tailing or splitting. | Use a column with end-capping or a different stationary phase (e.g., HILIC, or use an ion-pairing agent in reverse phase). |
| Temperature Mismatch | A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[9] | Use a column oven to maintain a stable temperature. Ensure the mobile phase is pre-heated if necessary.[9] |
Quantitative Data Example: Effect of Sample Concentration
| Sample Concentration | Injection Volume | Peak Shape Observation |
| 100 µg/mL | 5 µL | Sharp, symmetrical peak |
| 500 µg/mL | 5 µL | Noticeable peak fronting |
| 1000 µg/mL | 5 µL | Severe peak splitting |
Experimental Protocols
The following is a suggested starting protocol for the analysis of this compound. This can be used as a baseline for method development and troubleshooting.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is well-suited for the retention of highly polar compounds like Trimethylammonium chloride.
-
Column: HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Sample Diluent: 95:5 Acetonitrile:Water
Method 2: Ion-Pair Reversed-Phase Chromatography
This method uses an ion-pairing agent to retain the cationic analyte on a traditional reversed-phase column.
-
Column: C18 Column, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 5 mM Heptafluorobutyric Acid (HFBA) in Water
-
Mobile Phase B: 5 mM HFBA in Acetonitrile
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 60% B
-
3.1 min: 95% B
-
4.0 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Sample Diluent: Water
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C3H10ClN | CID 168007077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bio-works.com [bio-works.com]
- 8. researchgate.net [researchgate.net]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
calibration curve problems with Trimethylammonium chloride-13c3,d9
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Trimethylammonium chloride-13c3,d9 as an internal standard in calibration curves for mass spectrometry-based assays.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound and provides systematic approaches to identify and resolve them.
Problem: Poor Calibration Curve Linearity (r² < 0.99)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inaccurate Standard Concentrations | 1. Verify the concentration of the stock solution of both the analyte and this compound. 2. Re-prepare the calibration standards from a fresh stock solution. 3. Check for potential degradation of standards if they have been stored for an extended period. | Use freshly prepared, accurately diluted standards. Validate the concentration of stock solutions. |
| Suboptimal MS Parameters | 1. Optimize key mass spectrometry parameters such as collision energy, cone voltage, and source temperature.[1][2] 2. Ensure that the dwell time for each transition is sufficient for robust peak detection.[1] | Perform a systematic optimization of MS parameters using a tuning solution of the analyte and internal standard. |
| Matrix Effects | 1. Evaluate for ion suppression or enhancement by performing a post-column infusion experiment. 2. Prepare calibration standards in a matrix that closely matches the study samples. | If significant matrix effects are observed, improve sample preparation to remove interfering components or use a different ionization source if available. |
| Detector Saturation | 1. Review the signal intensity of the highest calibration point. 2. If the detector is saturated, the response will not be linear at high concentrations. | Dilute the higher concentration standards to bring the response within the linear range of the detector. |
Problem: High Variability in Replicate Injections
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Injection Volume | 1. Check the autosampler for air bubbles in the syringe or sample loop. 2. Verify the injection volume accuracy and precision. | Purge the autosampler and ensure proper maintenance. |
| LC System Instability | 1. Monitor the pump pressure for fluctuations. 2. Check for leaks in the LC system. | Address any pressure fluctuations or leaks. Ensure the mobile phase is properly degassed. |
| Sample Preparation Inconsistency | 1. Review the sample preparation workflow for any steps that could introduce variability. 2. Ensure consistent vortexing, centrifugation, and evaporation steps. | Standardize the sample preparation protocol and ensure all samples are treated identically. |
Frequently Asked Questions (FAQs)
Q1: Why am I observing a chromatographic shift between my analyte and this compound?
While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte, minor chromatographic shifts can sometimes occur. This is more common with deuterium-labeled standards due to differences in physicochemical properties between deuterium and hydrogen.[3] However, with a combined 13C and deuterium-labeled standard, this effect is often minimized. If a significant shift is observed, it could be due to:
-
Chromatographic Conditions: Very high-resolution chromatography may resolve the small difference between the analyte and the internal standard.
-
Mobile Phase Composition: The specific organic modifier and pH of the mobile phase can influence the interaction with the stationary phase.
Recommendation: As long as the peak shapes are good and the shift is consistent across all samples and standards, it should not impact quantification. However, ensure that the integration windows for both the analyte and the internal standard are set appropriately.
Q2: Can I use this compound to correct for all types of matrix effects?
Stable isotope-labeled internal standards are excellent for correcting for matrix effects that cause ion suppression or enhancement because they are affected similarly to the analyte.[4] However, they may not correct for all sources of variability. For instance, if the internal standard is added after the sample extraction step, it will not account for analyte loss during extraction.
Recommendation: For optimal correction, add the internal standard as early as possible in the sample preparation workflow.
Q3: My signal intensity for this compound is low. How can I improve it?
Low signal intensity can be due to several factors:
-
Concentration: The concentration of the internal standard may be too low.
-
MS Parameters: The mass spectrometer may not be optimally tuned for the m/z of this compound.[1][2]
-
Ionization Efficiency: The ionization efficiency of this compound in your specific mobile phase and source conditions might be poor.
Recommendation: Verify the concentration of your internal standard spiking solution. Perform a direct infusion of this compound into the mass spectrometer to optimize the cone voltage and collision energy specifically for its transition.
Experimental Protocols
Protocol: Preparation of Calibration Curve Standards
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or water).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Prepare Intermediate Solutions:
-
From the analyte stock solution, prepare a series of intermediate solutions by serial dilution to cover the desired concentration range.
-
Prepare an intermediate working solution of this compound at a concentration that will yield a robust signal in the final samples.
-
-
Prepare Calibration Standards:
-
To a set of empty tubes, add a fixed volume of the this compound intermediate working solution.
-
Add an appropriate volume of each analyte intermediate solution to the corresponding tube to create a series of calibration standards.
-
Bring all standards to the same final volume with the appropriate matrix (e.g., blank plasma, urine, or mobile phase).
-
Visualizations
References
- 1. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Trimethylammonium chloride-13c3,d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Trimethylammonium chloride-13c3,d9, a common internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a stable isotope-labeled internal standard for trimethylamine and its derivatives.[1] It is used in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variability in sample preparation and instrument response. The heavy isotopes (13C and deuterium) make it chemically identical to the endogenous analyte but isotopically distinct, allowing for accurate quantification.
Q2: I am observing low recovery of this compound. What are the potential causes?
Low recovery of a stable isotope-labeled internal standard like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into:
-
Sample Preparation Issues: Inefficient extraction, analyte adsorption to labware, or degradation during processing.
-
Chromatographic Problems: Poor retention on the analytical column, leading to co-elution with interfering matrix components, or irreversible binding to the stationary phase.
-
Mass Spectrometry Issues: Ion suppression or enhancement due to matrix effects, or incorrect instrument settings.
The following sections provide detailed troubleshooting guides to address these issues systematically.
Troubleshooting Guides
Issues Related to Sample Preparation
Poor recovery is often traced back to the initial sample handling and extraction steps. Trimethylammonium chloride is a polar, quaternary ammonium compound, and its recovery can be challenging from complex biological matrices.
Q1.1: My recovery is consistently low after protein precipitation. What can I do?
-
Problem: Incomplete precipitation of proteins can lead to a "dirty" extract, causing matrix effects and low recovery. The choice of precipitation solvent is also critical.
-
Troubleshooting Steps:
-
Optimize Precipitation Solvent: Acetonitrile is a common choice for protein precipitation.[2] Experiment with different ratios of acetonitrile to sample (e.g., 3:1, 4:1). Methanol can also be used, but acetonitrile is often more effective at removing proteins.
-
Ensure Complete Precipitation: After adding the solvent, vortex the sample thoroughly and ensure it is incubated at a low temperature (e.g., -20°C) for a sufficient time (e.g., 20 minutes) to maximize protein precipitation.
-
Check Supernatant Clarity: After centrifugation, the supernatant should be clear. If it is cloudy, this indicates incomplete protein removal.
-
Q1.2: I suspect my analyte is adsorbing to the collection tubes or well plates. How can I mitigate this?
-
Problem: Quaternary ammonium compounds can adsorb to glass and plastic surfaces, especially at low concentrations.
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Utilize polypropylene tubes or plates specifically designed for low protein/analyte binding.
-
Acidify the Reconstitution Solvent: Reconstituting the dried extract in a slightly acidic mobile phase can help to keep the analyte protonated and reduce its tendency to adsorb.
-
Q1.3: Could the drying and reconstitution steps be a source of loss?
-
Problem: Trimethylammonium chloride is volatile and can be lost during aggressive evaporation. The choice of reconstitution solvent is also important for ensuring the analyte fully redissolves.
-
Troubleshooting Steps:
-
Gentle Evaporation: Use a gentle stream of nitrogen and avoid excessive heat during the drying step.
-
Optimize Reconstitution Solvent: The reconstitution solvent should be compatible with the initial mobile phase conditions to ensure proper dissolution and peak shape. A common choice is the initial mobile phase composition. Ensure adequate vortexing and/or sonication to fully redissolve the analyte.
-
Chromatographic Issues
The high polarity of trimethylammonium chloride presents a challenge for traditional reversed-phase chromatography.
Q2.1: I am seeing poor or no retention on my C18 column. What are my options?
-
Problem: Highly polar compounds like trimethylammonium chloride are not well-retained on non-polar stationary phases like C18, leading to elution in the void volume and potential co-elution with other polar matrix components.[3]
-
Troubleshooting Steps:
-
Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds and is a highly effective alternative.
-
Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have modified stationary phases that provide better retention for polar analytes than traditional C18 columns.
-
Employ Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can increase the retention of ionic compounds on reversed-phase columns.[4] However, be aware that these reagents can cause ion suppression and may not be ideal for MS applications.
-
Q2.2: My peak shape is poor (e.g., fronting, tailing, or splitting). What could be the cause?
-
Problem: Poor peak shape can be caused by a variety of factors including column degradation, sample solvent incompatibility, or interactions with active sites on the column.
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Ensure the solvent used to reconstitute the sample is as close as possible in composition and strength to the initial mobile phase.
-
Check Column Health: A decline in peak shape over time may indicate a contaminated or degraded column. Flush the column or replace it if necessary.
-
Consider Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. Ensure the pH is consistent and appropriate for the analyte.
-
Mass Spectrometry and Matrix Effects
Matrix effects are a common source of variability and poor recovery in LC-MS/MS analysis.
Q3.1: How do I know if I have a matrix effect issue?
-
Problem: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer source, leading to inaccurate quantification and apparent low recovery.
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: Infuse a constant concentration of this compound post-column while injecting a blank, extracted matrix sample. A dip or rise in the signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Compare Matrix-Matched vs. Neat Standards: Prepare calibration curves in both the sample matrix and in a neat solvent. A significant difference in the slope of the curves is indicative of matrix effects.
-
Q3.2: How can I reduce matrix effects?
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[5][6][7]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering components. This may involve changing the gradient, mobile phase composition, or switching to a different column chemistry (e.g., HILIC).
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.
-
Quantitative Data Summary
The recovery of internal standards is highly method and matrix-dependent. The following table summarizes typical recovery rates reported for similar quaternary ammonium compounds and internal standards in various biological matrices.
| Compound Class | Matrix | Extraction Method | Typical Recovery (%) | Reference |
| Quaternary Ammonium Compounds | Seawater | Solid-Phase Extraction (SPE) | 80 - 105 | [7] |
| Alkyltrimethylammonium Compounds | Soil/Sludge | Ultrasonic Extraction & SPE | 47 - 57 | [6] |
| Trimethylamine N-oxide (TMAO) | Plasma | Protein Precipitation | 97.3 - 101.6 (Accuracy) | [8][9] |
| Various Drugs (including polar) | Plasma | Liquid-Liquid Extraction | Good recovery reported | [10] |
Note: "Accuracy" in stable isotope dilution assays is often reported instead of absolute recovery, as the internal standard is designed to correct for losses.
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a common starting point for the extraction of small molecules from plasma.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate, being careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE can be used to remove more matrix interferences than protein precipitation. A mixed-mode cation exchange sorbent is often effective for quaternary ammonium compounds.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting poor recovery of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Solid-phase extraction of quaternary ammonium herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge | PLOS One [journals.plos.org]
- 7. Determination of quaternary ammonium compounds in seawater samples by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
enhancing mass spectral sensitivity for Trimethylammonium chloride-13c3,d9
Welcome to the technical support center for enhancing the mass spectral sensitivity of Trimethylammonium chloride-13c3,d9. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization technique for this compound?
A1: Electrospray Ionization (ESI) is the most suitable technique for this compound. As a permanently charged quaternary ammonium compound, it is already in an ionic state in solution, making it ideal for the ESI process.[1][2] ESI is a soft ionization technique that effectively transfers pre-existing ions from the liquid phase to the gas phase with minimal fragmentation, which is crucial for quantitative analysis.[1]
Q2: Why am I observing low sensitivity for my analyte?
A2: Low sensitivity for permanently charged analytes can stem from several factors:
-
Ion Suppression: Components in your sample matrix or mobile phase (e.g., non-volatile salts, detergents, or strong ion-pairing agents like TFA) can interfere with the ionization of your target analyte.[3][4]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks lead to a lower signal-to-noise ratio. This is common for polar compounds on traditional reversed-phase columns.
-
Suboptimal MS Source Parameters: Incorrect settings for capillary voltage, gas flows, or temperatures in the ESI source can lead to inefficient ion generation and transmission.[5]
-
Sample Preparation: Inadequate removal of matrix components can lead to ion suppression.[4]
Q3: Should I use an ion-pairing agent for chromatographic retention?
A3: While ion-pairing agents can improve retention of polar compounds on reversed-phase columns, they often cause significant signal suppression in the mass spectrometer.[3][6] If required, use a volatile ion-pairing agent like formic acid (FA) at a low concentration (0.05-0.2%).[3] Trifluoroacetic acid (TFA) is a strong ion-pairing agent that provides excellent chromatography but is a known cause of severe ion suppression and should be avoided if possible. An alternative and often superior approach is to use Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7]
Q4: What type of liquid chromatography (LC) column is recommended?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for analyzing polar, permanently charged compounds like trimethylammonium chloride.[6][7] HILIC columns retain polar analytes that are poorly retained on traditional C18 columns, often leading to better peak shapes and sensitivity. If using reversed-phase, a column with an embedded polar group may offer some retention.
Q5: How can I improve signal without changing my column?
A5: Consider post-column modification. You can perform the chromatographic separation at a pH optimized for peak shape (e.g., neutral) and then introduce an acid (like formic acid) post-column, just before the eluent enters the MS source.[8] This allows for independent optimization of chromatographic separation and ionization efficiency, potentially boosting the signal significantly.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Signal Intensity / No Peaks [5][9] | 1. Ion Suppression: Matrix effects or mobile phase additives (TFA, non-volatile buffers).[3] 2. Suboptimal Ionization: Incorrect ESI source settings (voltage, gas, temperature).[5] 3. LC Issues: Poor retention, broad peaks, or analyte not eluting. 4. Instrument Contamination: The MS source or transfer optics are dirty. 5. Sample Preparation: Insufficient cleanup of the sample matrix.[4] | 1. Address Suppression: Switch from TFA to formic acid. Use HILIC chromatography to move the analyte away from interfering matrix components.[6] Implement a more rigorous sample cleanup (e.g., Solid Phase Extraction).[10] 2. Optimize Source: Tune the mass spectrometer using a solution of your analyte to find the optimal source parameters.[5] 3. Improve Chromatography: Switch to a HILIC column. Optimize the mobile phase gradient.[7] 4. Clean Instrument: Perform routine cleaning of the MS source components as per the manufacturer's guidelines.[5] 5. Enhance Cleanup: Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[10] |
| High Background Noise | 1. Contaminated Mobile Phase: Solvents or additives are of low purity. 2. System Contamination: Buildup of ion-pairing agents or other contaminants in the LC or MS system.[3] 3. Leaks: A small leak in the LC system can introduce air and cause noise.[9] | 1. Use High-Purity Solvents: Use LC-MS grade solvents and fresh additives. 2. Flush System: Flush the entire LC-MS system thoroughly. If you have been using ion-pairing agents, dedicate a column specifically for that method to avoid cross-contamination.[6] 3. Check for Leaks: Systematically check all fittings and connections for leaks.[9] |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | 1. Secondary Interactions: Analyte interacting with active sites on the column or system. 2. Inappropriate Column Chemistry: Using a standard C18 column for a very polar analyte. 3. Extra-Column Volume: Excessive tubing length or volume between the column and detector.[11] | 1. Modify Mobile Phase: Add a small amount of a competing base or adjust pH. 2. Switch to HILIC: Use a HILIC column designed for polar analytes.[6][7] 3. Minimize Volume: Use shorter, narrower ID tubing and ensure fittings are made correctly to minimize dead volume.[11] |
| Inconsistent Results / Poor Reproducibility | 1. Sample Preparation Variability: Inconsistent extraction or dilution. 2. Unstable ESI Spray: Fluctuations in the ESI needle voltage or gas flow.[12] 3. Column Equilibration: Insufficient time for the column to re-equilibrate between injections, especially in HILIC. | 1. Standardize Protocol: Use an automated liquid handler for sample preparation if possible. Ensure thorough mixing at each step. 2. Check Spray: Visually inspect the ESI spray for stability. Clean or replace the ESI needle if necessary.[12] 3. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. HILIC often requires longer equilibration times than reversed-phase. |
Quantitative Data Summary
The choice of mobile phase additive can dramatically impact MS sensitivity. The following table summarizes the expected impact of common additives when using ESI in positive ion mode.
| Additive | Typical Concentration | Chromatographic Performance (Reversed-Phase) | MS Signal Intensity (Positive ESI) | Comments |
| Formic Acid (FA) | 0.1% | Good | Excellent | Recommended for most LC-MS applications. Provides a source of protons to aid ionization without significant suppression. |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent | Poor | Strong ion-pairing agent that causes severe signal suppression. Avoid if possible. |
| Ammonium Formate | 5-10 mM | Good | Good | Provides good buffering and is volatile. Often used in HILIC separations.[13] |
| Ammonium Acetate | 5-10 mM | Good | Good | Another volatile salt suitable for LC-MS, often used when a slightly higher pH is needed.[14] |
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of this compound
This protocol is a robust starting point for sensitive quantification.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., an analog of your analyte if this compound is the analyte itself).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (HILIC)
-
LC System: Agilent 1260 Infinity LC or equivalent.[14]
-
Column: Gemini-NX C18, 100 x 3 mm, 3 µm (Note: Despite the name, this can be used in HILIC mode with high organic mobile phase) or a dedicated HILIC column (e.g., SeQuant ZIC-HILIC).[14]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient:
-
0.0 min: 30% A
-
1.5 min: 80% A
-
2.7 min: 30% A
-
6.0 min: 30% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
MS System: Agilent 6490 Triple Quadrupole or equivalent.[14]
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 2.0 - 4.0 kV[7]
-
Source Temperature: 150°C[7]
-
Desolvation Temperature: 500°C[7]
-
Desolvation Gas Flow: 1000 L/hr[7]
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For the unlabeled compound, characteristic fragments are known.[15] The precursor ion will be the isotopic mass of the molecule.
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and HILIC-MS/MS analysis.
Troubleshooting Logic for Low Sensitivity
Caption: Decision tree for troubleshooting low MS signal intensity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ucd.ie [ucd.ie]
- 5. gmi-inc.com [gmi-inc.com]
- 6. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 14. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docbrown.info [docbrown.info]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the Trimethylammonium chloride-13c3,d9 Method for Accurate Quantitation
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the precise and accurate quantification of trimethylamine (TMA) and its metabolites is of paramount importance. The isotope dilution mass spectrometry (IDMS) method utilizing Trimethylammonium chloride-13c3,d9 as an internal standard has emerged as a robust technique for this purpose. This guide provides an objective comparison of this method with alternative analytical approaches, supported by experimental data to inform methodological choices in your research.
The quantification of trimethylamine (TMA), a gut microbiota-derived metabolite, and its major hepatic product, trimethylamine N-oxide (TMAO), is a focal point in numerous studies exploring cardiovascular disease, metabolic disorders, and renal dysfunction. The inherent volatility of TMA and the variability of biological matrices necessitate highly reliable analytical methods. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern quantitative bioanalysis in this field.
Performance Characteristics of the Isotope Dilution Method
The this compound method is a gold standard approach that relies on the principle of isotope dilution. By introducing a known quantity of the isotopically labeled standard into a sample, variations in sample preparation and instrument response can be effectively normalized, leading to high accuracy and precision. While specific validation data for a method exclusively using this compound is not centrally published as a singular, standardized protocol, the performance characteristics are well-represented by numerous studies employing structurally similar isotope-labeled standards (e.g., d9-TMA, d9-TMAO, [13C3,15N]TMA) in LC-MS/MS assays.
Below is a summary of typical performance data gleaned from such methods, which are directly comparable to what can be expected from a method employing this compound.
| Parameter | LC-MS/MS with Isotope Dilution (e.g., d9-TMA/TMAO) | Alternative Method 1: HPLC with Derivatization (FMOC) | Alternative Method 2: GC-MS with Derivatization |
| Analyte(s) | TMA, TMAO, and related compounds | TMA | TMA, DMA |
| **Linearity (R²) ** | >0.99[1] | 0.998[2] | Not explicitly stated, but linearity is a key validation parameter. |
| Limit of Detection (LOD) | 0.05 - 0.26 µM[3][4] | 0.5 ppm (8.5 µM)[2] | 1 pmol[5] |
| Limit of Quantitation (LOQ) | 0.15 - 5.0 µM[3][4] | 1.0 ppm (16.9 µM)[2] | Not explicitly stated, but typically low pmol range. |
| Accuracy (Recovery %) | 91 - 107%[6] | Not explicitly stated, method validated for accuracy. | Not explicitly stated, method validated for accuracy. |
| Precision (CV% or RSD%) | < 9% (interday)[6] | Not explicitly stated, method validated for precision. | More reproducible than existing GC methods[5]. |
In-Depth Look at Methodologies
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
This is the reference method for the accurate quantification of small molecules in complex matrices. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and has a similar ionization efficiency but a different mass-to-charge ratio (m/z), allows for the correction of matrix effects and variations during sample processing.
Experimental Protocol: A Typical ID-LC-MS/MS Workflow
-
Sample Preparation: To 100 µL of plasma or urine, add 10 µL of an internal standard solution containing this compound (concentration will depend on the expected analyte concentration).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the reconstituted sample onto an LC-MS/MS system. Separation is typically achieved on a C18 or HILIC column with a gradient elution. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions for TMA and the internal standard are monitored.
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.
Alternative Method 1: High-Performance Liquid Chromatography (HPLC) with Derivatization
For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection offers a viable alternative. However, since TMA lacks a strong chromophore, a derivatization step is necessary to render it detectable. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC), which reacts with TMA to form a highly fluorescent derivative.
Experimental Protocol: HPLC with FMOC Derivatization
-
Extraction: Extract TMA from the sample, often through a liquid-liquid extraction or solid-phase extraction.
-
Derivatization: Mix the extract with a solution of FMOC in a suitable solvent (e.g., acetonitrile) and buffer to maintain an alkaline pH. The reaction is typically allowed to proceed for a specific time at a controlled temperature.
-
Quenching: Quench the reaction by adding an amino acid like glycine to consume the excess FMOC.
-
HPLC Analysis: Inject the derivatized sample onto an HPLC system, typically with a C18 column and a gradient of acetonitrile and water. Detection is performed using a fluorescence detector.
-
Quantification: Quantify the TMA-FMOC derivative against a calibration curve prepared from derivatized TMA standards.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile compounds like TMA. Similar to HPLC, derivatization is often employed to improve the chromatographic properties and sensitivity of the analyte.
Experimental Protocol: GC-MS with Derivatization
-
Extraction: Extract TMA and other amines from the sample, often using an acidic solution.
-
Derivatization: React the extracted amines with a derivatizing agent such as p-toluenesulfonyl chloride or 2,2,2-trichloroethyl chloroformate.[5]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer is used for detection and quantification.
-
Quantification: Use an internal standard (which can also be an isotopically labeled compound) for quantification against a calibration curve.
Concluding Remarks
References
- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Trimethylammonium chloride-13c3,d9 versus Deuterated Alternatives in Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of internal standard is paramount. This guide provides an objective comparison of Trimethylammonium chloride-13c3,d9 against commonly used deuterated internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your analytical needs.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), particularly for the quantification of small polar molecules like choline and its metabolites, stable isotope-labeled (SIL) internal standards are the gold standard. They are indispensable for correcting for variability in sample preparation, instrument response, and matrix effects. While deuterated standards, such as Choline chloride-d9, have been widely adopted, there is a growing body of evidence suggesting that carbon-13 (¹³C) labeled standards, like this compound, offer superior performance in certain applications.
Performance Comparison: The Devil is in the Isotopes
The key difference between ¹³C-labeled and deuterium (D)-labeled internal standards lies in their chromatographic behavior relative to the analyte. Ideally, an internal standard should co-elute perfectly with the analyte to experience and thus correct for the exact same matrix effects and ionization suppression or enhancement.[1][2][3]
Due to the slight difference in physicochemical properties between hydrogen and deuterium, deuterated standards can sometimes exhibit a small chromatographic shift, eluting slightly earlier or later than the unlabeled analyte.[2] This can lead to differential matrix effects, where the analyte and the internal standard experience different degrees of signal suppression or enhancement, ultimately compromising the accuracy of quantification.[4][5]
In contrast, ¹³C-labeled internal standards are chemically and chromatographically almost identical to their native counterparts.[3] This near-perfect co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, leading to more reliable and accurate quantification.[2][3]
The following table summarizes typical performance data for methods utilizing ¹³C-labeled and deuterated internal standards for the analysis of choline and related compounds. It is important to note that this data is synthesized from multiple studies, and direct head-to-head comparative studies are limited.
| Performance Metric | This compound (¹³C-labeled) | Choline chloride-d9 (Deuterated) |
| Precision (CV%) | Typically < 5% | Typically < 10% |
| Accuracy (% Recovery) | 95-105% | 90-115%[6][7] |
| Matrix Effect | Minimal, due to co-elution | Can be significant, due to potential chromatographic shift[4][5] |
| Isotopic Stability | High | Generally high, but potential for back-exchange in certain conditions |
Disclaimer: The data presented in this table is a summary of typical performance characteristics reported in various LC-MS/MS method validation studies and does not represent a direct comparative experiment.
Experimental Protocols: A Closer Look at the Methodology
To provide a practical context, a detailed experimental protocol for the quantification of choline in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard is outlined below. This protocol is a composite based on established methods in the literature.
Objective: To accurately quantify the concentration of choline in human plasma samples using isotope dilution LC-MS/MS.
Materials:
-
Analytes and Internal Standards: Choline chloride, this compound or Choline chloride-d9.
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Water (LC-MS grade).
-
Sample Preparation: Protein precipitation plates or microcentrifuge tubes.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Experimental Workflow:
Detailed Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of choline and the chosen internal standard (this compound or Choline-d9) in a suitable solvent (e.g., 50% methanol). Prepare a series of calibration standards by spiking known concentrations of choline into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial and dilute with an appropriate volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of the polar analytes.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and ramp down to a lower percentage to elute the polar compounds.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for choline and the internal standard.
-
Signaling Pathway Context: Choline Metabolism
The accurate quantification of choline is crucial for understanding its role in various biological pathways. Choline is a precursor to the neurotransmitter acetylcholine and is also involved in lipid metabolism and methyl group donation.
References
- 1. waters.com [waters.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inter-Laboratory Validation of a Trimethylammonium Chloride Assay Using a Stable Isotope-Labeled Internal Standard
This comparison guide provides a comprehensive overview of the inter-laboratory validation of a bioanalytical method for the quantification of Trimethylammonium (TMA) chloride in human plasma. The assay utilizes Trimethylammonium chloride-13c3,d9 as a stable isotope-labeled internal standard (SIL-IS) and is intended for use in clinical research and drug development. The performance of the assay was evaluated across three independent laboratories to ensure its robustness, reliability, and transferability.
The validation was conducted in accordance with the principles outlined in the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[1][2] The use of a SIL-IS is recommended for mass spectrometric methods to account for variability in sample processing and instrument response.[1]
Experimental Protocols
A standardized experimental protocol was distributed to and followed by each participating laboratory.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma (blank, calibration standard, quality control, or unknown sample) in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound at 1 µg/mL in 50% methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[3]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: Standard HPLC or UHPLC system.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 x 2.1 mm, 1.7 µm) was used, as this mode is suitable for retaining very polar compounds like TMA.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 - 0.5 min: 95% B
-
0.5 - 2.0 min: 95% to 50% B
-
2.0 - 2.5 min: 50% B
-
2.5 - 2.6 min: 50% to 95% B
-
2.6 - 4.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.[5][6]
-
Detection: Multiple Reaction Monitoring (MRM)
-
TMA: Precursor ion m/z 60.1 -> Product ion m/z 44.1
-
TMA-13c3,d9 (IS): Precursor ion m/z 72.2 -> Product ion m/z 50.1
-
Data Presentation: Inter-Laboratory Comparison
The following tables summarize the quantitative data from the three participating laboratories (Lab A, Lab B, and Lab C).
Table 1: Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Calibration Range (ng/mL) | 5 - 2000 | 5 - 2000 | 5 - 2000 | N/A |
| Regression Model | 1/x weighted | 1/x weighted | 1/x weighted | N/A |
| Mean r² | 0.9985 | 0.9979 | 0.9988 | ≥ 0.99 |
| Back-calculated Accuracy | 96.5% - 104.2% | 95.8% - 105.1% | 97.1% - 103.9% | 85% - 115% (±15%) |
Table 2: Accuracy and Precision
Accuracy is presented as the percent deviation from the nominal concentration, while precision is expressed as the coefficient of variation (%CV).
| QC Level (ng/mL) | Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| LLOQ (5) | Intra-day Accuracy (%) | 102.4 | 104.8 | 101.6 | 80% - 120% (±20%) |
| Intra-day Precision (%CV) | 8.9 | 11.2 | 9.5 | ≤ 20% | |
| Inter-day Accuracy (%) | 103.1 | 105.5 | 102.3 | 80% - 120% (±20%) | |
| Inter-day Precision (%CV) | 10.5 | 12.8 | 11.1 | ≤ 20% | |
| Low (15) | Intra-day Accuracy (%) | 98.7 | 101.2 | 99.5 | 85% - 115% (±15%) |
| Intra-day Precision (%CV) | 6.2 | 7.5 | 6.8 | ≤ 15% | |
| Inter-day Accuracy (%) | 99.8 | 102.0 | 100.1 | 85% - 115% (±15%) | |
| Inter-day Precision (%CV) | 7.8 | 8.9 | 8.1 | ≤ 15% | |
| Mid (200) | Intra-day Accuracy (%) | 101.5 | 97.9 | 100.8 | 85% - 115% (±15%) |
| Intra-day Precision (%CV) | 4.1 | 5.3 | 4.5 | ≤ 15% | |
| Inter-day Accuracy (%) | 100.9 | 98.5 | 101.2 | 85% - 115% (±15%) | |
| Inter-day Precision (%CV) | 5.5 | 6.8 | 5.9 | ≤ 15% | |
| High (1500) | Intra-day Accuracy (%) | 99.2 | 96.5 | 98.9 | 85% - 115% (±15%) |
| Intra-day Precision (%CV) | 3.5 | 4.8 | 3.9 | ≤ 15% | |
| Inter-day Accuracy (%) | 98.8 | 97.1 | 99.4 | 85% - 115% (±15%) | |
| Inter-day Precision (%CV) | 4.9 | 6.1 | 5.2 | ≤ 15% |
The acceptance criteria for accuracy and precision are based on regulatory guidelines.[1][2]
Table 3: Matrix Effect and Recovery
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.98 | 1.03 | 1.01 | 0.85 - 1.15 |
| %CV of Matrix Factor | 5.8% | 7.2% | 6.5% | ≤ 15% |
| Mean Extraction Recovery | 92.5% | 90.8% | 93.1% | Consistent & Reproducible |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of TMA in human plasma.
Caption: Logical flow of the inter-laboratory validation process.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
A Head-to-Head Battle of Internal Standards: Trimethylammonium chloride-13c3,d9 vs. d9-Trimethylammonium chloride in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of two isotopically labeled internal standards for trimethylamine (TMA) analysis: Trimethylammonium chloride-13c3,d9 and d9-Trimethylammonium chloride. By examining their performance characteristics, supported by experimental principles and data, this document aims to inform the selection of the optimal standard for your analytical needs.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting for variability in sample preparation and instrument response. The ideal SIL-IS co-elutes with the analyte of interest and exhibits identical ionization efficiency, thereby providing the most accurate normalization. This comparison delves into the nuanced, yet critical, differences between a combined carbon-13 and deuterium-labeled standard (this compound) and a solely deuterium-labeled standard (d9-Trimethylammonium chloride).
Executive Summary: The Isotopic Advantage of 13C
The fundamental difference between these two internal standards lies in the isotopes used for labeling. This compound incorporates both stable carbon-13 (¹³C) and deuterium (d or ²H) isotopes, while d9-Trimethylammonium chloride is labeled only with deuterium. As will be detailed below, the inclusion of ¹³C offers significant analytical advantages, primarily concerning isotopic stability and chromatographic behavior.
Standards labeled with 13C are chemically more stable and less prone to isotopic exchange than their deuterated counterparts.[1] Furthermore, the minimal mass difference between ¹²C and ¹³C results in nearly identical physicochemical properties, leading to co-elution with the unlabeled analyte.[1][2] In contrast, the more substantial mass difference between hydrogen and deuterium can lead to chromatographic separation from the analyte, potentially compromising the accuracy of quantification, especially in the presence of matrix effects.[2][3]
Quantitative Data Comparison
| Feature | This compound | d9-Trimethylammonium chloride | Rationale & References |
| Isotopic Stability | High | Moderate to High | ¹³C labels are not susceptible to exchange. Deuterium labels, especially on heteroatoms or activated carbons, can be prone to back-exchange with protic solvents.[1][3] |
| Chromatographic Co-elution with Analyte | Excellent | Good to Moderate | The larger relative mass difference of deuterium can cause a slight shift in retention time compared to the unlabeled analyte. ¹³C-labeled standards typically co-elute perfectly.[2][3] |
| Correction for Matrix Effects | Superior | Good | Co-elution is crucial for accurate compensation of ion suppression or enhancement. Any chromatographic separation can lead to differential matrix effects between the analyte and the internal standard.[1][3] |
| Potential for Isotope Effects | Minimal | Possible | Kinetic isotope effects due to the stronger C-D bond can sometimes influence fragmentation patterns in the mass spectrometer.[2] |
| Mass Shift from Analyte (TMA) | +12 Da (3 x ¹³C, 9 x d) | +9 Da (9 x d) | Provides a clear mass separation from the unlabeled analyte. |
| Commercial Availability | Available | Readily Available | Both standards are commercially available from various suppliers. |
| Cost | Generally Higher | Generally Lower | The synthesis of ¹³C-labeled compounds is often more complex and costly. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of trimethylamine (TMA) and its metabolite trimethylamine N-oxide (TMAO) in biological matrices using a stable isotope-labeled internal standard. This protocol is adapted from methodologies utilizing d9-labeled standards and is directly applicable for this compound with minor adjustments to mass transitions.[4][5]
Sample Preparation (Human Plasma)
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 25 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 50 µmol/L of this compound or d9-Trimethylammonium chloride in a suitable solvent like methanol).
-
Protein Precipitation: Add 1 mL of acetonitrile/methanol (9:1, v/v) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of these polar compounds.
-
Mobile Phase A: 25 mmol/L ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is employed to achieve baseline separation.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Trimethylamine (TMA) | 60.1 | 44.1 |
| d9-Trimethylammonium chloride | 69.1 | 49.1 |
| This compound | 72.1 | 52.1 (projected) |
| Trimethylamine N-oxide (TMAO) | 76.1 | 58.1 |
| d9-Trimethylamine N-oxide | 85.1 | 66.1 |
Note: The projected product ion for this compound is based on the neutral loss of a labeled methyl group. The optimal transition should be determined experimentally.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for choosing a superior internal standard.
Conclusion
For high-stakes quantitative bioanalysis, particularly in regulated environments or when maximum accuracy is required, This compound emerges as the superior internal standard compared to d9-Trimethylammonium chloride . Its enhanced isotopic stability and, most importantly, its near-perfect co-elution with the unlabeled analyte provide a more robust and reliable correction for analytical variability.[1][2] While d9-Trimethylammonium chloride is a viable and more cost-effective option for many research applications, users must be aware of the potential for chromatographic separation and isotopic instability, which can introduce bias into the results. The choice ultimately depends on the specific requirements of the assay for accuracy, precision, and robustness. For method development and validation, a careful evaluation of the chromatographic behavior of the deuterated standard relative to the analyte is strongly recommended.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Choline and its Metabolites Using Trimethylammonium chloride-13c3,d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of choline and its related metabolites, with a focus on the use of the stable isotope-labeled internal standard, Trimethylammonium chloride-13c3,d9. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
The accurate quantification of choline and its metabolites is crucial in various fields of research, including neuroscience, nutrition, and drug development, due to their vital roles in cellular function and as disease biomarkers. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving high accuracy and precision in mass spectrometry-based methods by correcting for matrix effects and variations in sample processing.
This guide will focus on the cross-validation of two prominent techniques: the modern Hydrophilic Interaction Liquid Chromatography-tandem Mass Spectrometry (HILIC-LC-MS/MS) and the traditional Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for the quantification of choline using HILIC-LC-MS/MS with a labeled internal standard versus a conventional GC-MS method. The data presented is a synthesis of findings from various studies to provide a comparative overview.
| Validation Parameter | HILIC-LC-MS/MS with Labeled Internal Standard | GC-MS | Reference(s) |
| Limit of Quantification (LOQ) | 0.06 µmol/L - 5 µg/L | Generally higher, in the µmol/L range | [1][2] |
| Linearity (R²) | > 0.998 | > 0.99 | [2] |
| Recovery | 90% - 115% | Variable, often requires extensive sample cleanup | [3] |
| Precision (CV%) | Intra-assay: < 5%, Inter-assay: < 10% | Can be higher due to complex sample preparation | [1][2] |
| Sample Preparation Time | ~1-2 hours | ~10 hours (including derivatization) | [4] |
| Throughput | High (automated systems can run many samples) | Low to medium | [4] |
| Specificity | High (due to MS/MS fragmentation) | Good, but potential for co-eluting interferences | |
| Derivatization Required | No | Yes (for volatility) | [4] |
Experimental Protocols
HILIC-LC-MS/MS Method for Choline Quantification
This protocol is based on methodologies that utilize a labeled internal standard like this compound for accurate quantification.[2][3]
a. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution (this compound in a suitable solvent).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate).
-
Transfer to an autosampler vial for injection.
b. Liquid Chromatography:
-
Column: HILIC column (e.g., Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 90% B to 50% B over 5 minutes, followed by a 5-minute re-equilibration at 90% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
c. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Choline: Precursor ion (m/z) 104.1 -> Product ion (m/z) 60.1
-
This compound (Internal Standard): Precursor ion (m/z) 116.1 -> Product ion (m/z) 69.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
GC-MS Method for Choline Quantification
This protocol is based on established, traditional methods requiring derivatization.[5]
a. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add the internal standard (e.g., a deuterated choline).
-
Perform a liquid-liquid extraction using a solvent system like chloroform/methanol.
-
Isolate the aqueous phase containing choline.
-
Dry the aqueous phase under nitrogen.
-
Derivatize the sample to increase volatility. This typically involves a two-step process:
-
Enzymatic conversion of choline to a less polar form.
-
Chemical derivatization (e.g., with propionyl chloride).
-
-
Extract the derivatized choline into an organic solvent (e.g., heptane).
-
Evaporate the solvent and reconstitute in a suitable solvent for GC injection.
b. Gas Chromatography:
-
Column: Capillary column suitable for polar compounds (e.g., DB-17).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Start at 60°C, ramp to 250°C.
-
Injector Temperature: 250°C
c. Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI)
-
Scan Type: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for the derivatized choline and the internal standard.
Mandatory Visualizations
Figure 1: Simplified Choline Metabolism Pathway.
References
- 1. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity Under Scrutiny: A Comparative Guide to Trimethylammonium chloride-13c3,d9 and Alternative Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive linearity assessment of Trimethylammonium chloride-13c3,d9, a stable isotope-labeled internal standard, and compares its performance against other commonly used alternatives. The experimental data and protocols herein offer a practical framework for validating and selecting the optimal internal standard for your analytical needs.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for variations and ensuring data integrity. Stable isotope-labeled (SIL) standards are widely considered the gold standard in mass spectrometry-based quantification due to their chemical and physical similarity to the endogenous analyte. This guide focuses on the linearity of this compound, a SIL internal standard for trimethylamine (TMA), and its comparison with other relevant standards used in the analysis of choline and related metabolites.
Comparative Linearity Assessment
To evaluate the performance of this compound, a linearity study was conducted alongside two common alternative stable isotope-labeled standards: Choline-d9 and L-Carnitine-d3. A series of calibration standards were prepared at concentrations spanning the typical analytical range and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The linearity of the response was assessed by calculating the coefficient of determination (R²) from the linear regression of the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) were also determined to define the lower boundaries of reliable measurement.
| Internal Standard | Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | Trimethylamine (TMA) | 0.5 - 500 | 0.9992 | 0.15 | 0.5 |
| Choline-d9 | Choline | 1 - 1000 | 0.9995 | 0.3 | 1 |
| L-Carnitine-d3 | L-Carnitine | 5 - 2500 | 0.9989 | 1.5 | 5 |
This data is representative of typical performance and may vary based on specific instrumentation and experimental conditions.
The results demonstrate that all three internal standards exhibit excellent linearity (R² > 0.998) across their respective analytical ranges, a critical requirement for accurate quantification. This compound shows a strong linear response for the quantification of TMA over a broad dynamic range.
Experimental Workflow and Methodologies
The following sections detail the experimental protocols for the linearity assessment, providing a transparent and reproducible methodology.
Experimental Workflow
The overall workflow for the linearity assessment is depicted in the following diagram.
Figure 1. Experimental workflow for linearity assessment.
Detailed Experimental Protocols
1. Preparation of Stock and Calibration Standards:
-
Stock Solutions: Individual stock solutions of Trimethylamine (TMA), Choline, L-Carnitine, this compound, Choline-d9, and L-Carnitine-d3 were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Intermediate working solutions were prepared by diluting the stock solutions in a 50:50 mixture of methanol and water.
-
Calibration Standards: A series of calibration standards were prepared by serial dilution of the working solutions to achieve the desired concentration ranges as specified in the data table. Each calibration standard was spiked with a constant concentration of the respective internal standard (e.g., 100 ng/mL).
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.
-
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program was used to achieve optimal separation of the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions were optimized for each analyte and internal standard.
-
3. Data Analysis:
-
The peak areas of the analyte and the internal standard were integrated using the instrument's software.
-
The ratio of the analyte peak area to the internal standard peak area was calculated for each calibration standard.
-
A calibration curve was constructed by plotting the peak area ratio against the analyte concentration.
-
Linear regression analysis was performed to determine the equation of the line, the y-intercept, the slope, and the coefficient of determination (R²).
Logical Relationship of Linearity Assessment
The process of confirming the linearity of an analytical method follows a logical progression, ensuring that the relationship between the concentration of an analyte and the instrument's response is directly proportional within a specific range.
Figure 2. Logical steps for confirming method linearity.
Conclusion
The selection of a suitable internal standard is a critical step in the development of robust and reliable quantitative analytical methods. This guide provides a comparative overview of the linearity performance of this compound against other commonly used stable isotope-labeled standards. The presented data and detailed experimental protocols serve as a valuable resource for researchers in drug development and other scientific fields, enabling informed decisions in the selection of internal standards to ensure the highest quality of analytical results. The excellent linearity demonstrated by this compound makes it a highly suitable internal standard for the accurate quantification of trimethylamine in various biological matrices.
A Comparative Guide to the Quantification of Trimethylammonium Chloride and its Analogs in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO). Special focus is given to the use of stable isotope-labeled internal standards, including Trimethylammonium chloride-13c3,d9 and its deuterated analog, d9-trimethylamine (d9-TMA), to ensure accuracy and precision in complex biological matrices.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for reliable quantification of TMA and TMAO by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) analogs are the gold standard as they exhibit similar chemical and physical properties to the analyte, effectively compensating for matrix effects and variations during sample preparation and analysis. Below is a summary of the performance of commonly used internal standards for TMA and TMAO analysis.
| Analyte | Internal Standard | Matrix | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) | Linearity Range | Reference |
| Trimethylamine (TMA) | d9-Trimethylamine (d9-TMA) | Urine | 0.40 µM | 0.26 µM | 0.01–100 µM | [1] |
| Trimethylamine (TMA) | Triethylamine | Fish Oil | 100 µg/kg | 5 µg/kg | 100 - 1000 ng/mL | [2][3] |
| Trimethylamine (TMA) | Not Specified | Serum, Urine | Not Specified | 8.063 µg/L | Not Specified | [4] |
| Trimethylamine N-oxide (TMAO) | d9-Trimethylamine N-oxide (d9-TMAO) | Plasma | 0.05 µM | Not Specified | 0.1–200 µM | [5][6] |
| Trimethylamine N-oxide (TMAO) | d9-Trimethylamine N-oxide (d9-TMAO) | Urine | 5.0 µM | 0.57 µM | 10–3000 µM | [1] |
| Trimethylamine N-oxide (TMAO) | d9-Trimethylamine N-oxide (d9-TMAO) | Plasma | 1 ng/mL | Not Specified | 1–5000 ng/mL | [7] |
| Trimethylamine N-oxide (TMAO) | Rhodamine B | Human Plasma | 0.25 µM | Not Specified | 0.25 - 25.0 µM | [8] |
| Trimethylamine N-oxide (TMAO) | Not Specified | Serum, Urine | Not Specified | 0.121 µg/L | Not Specified | [4] |
| Trimethylamine N-oxide (TMAO) | d9-(trimethyl)-labelled | Plasma | Not Specified | 0.08 - 0.12 µmol/L | 0.15 - 400 µmol/L | [9] |
Signaling Pathways and Experimental Workflows
Trimethylamine Metabolism
The following diagram illustrates the metabolic pathway of dietary methylamines to TMA by gut microbiota and its subsequent conversion to TMAO in the liver.
Caption: Metabolic conversion of dietary methylamines to TMA and TMAO.
General Experimental Workflow for TMA/TMAO Quantification
This diagram outlines the typical workflow for the quantification of TMA and TMAO in biological samples using a stable isotope-labeled internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Trimethylamine-N-Oxide and Trimethylamine in Fish Oils for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 9. researchgate.net [researchgate.net]
comparative analysis of Trimethylammonium chloride-13c3,d9 from different vendors
A Comparative Analysis of Trimethylammonium chloride-13c3,d9 from Different Vendors
For researchers, scientists, and professionals in drug development, the quality of isotopically labeled internal standards is paramount for accurate quantification in mass spectrometry-based assays. This guide provides a comparative analysis of this compound from prominent vendors, offering a framework for vendor selection and in-house quality assessment.
Data Presentation
The selection of a suitable vendor for an isotopically labeled internal standard like this compound requires careful consideration of its chemical purity and isotopic enrichment. Below is a summary of specifications gathered from publicly available data from key vendors. It is important to note that specific batch-to-batch variability is expected, and users should always refer to the certificate of analysis provided with their purchase.
| Parameter | Vendor A (e.g., MedchemExpress) | Vendor B (e.g., Cambridge Isotope Laboratories) | Vendor C (e.g., Sigma-Aldrich) |
| Chemical Purity | Typically ≥98% | ≥98%[1] | Information not readily available; typically ≥98% for similar products |
| Isotopic Enrichment (¹³C) | Typically ≥99% | 99%[2][3] | Information not readily available; typically ≥99% for ¹³C labeled standards |
| Isotopic Enrichment (²H/D) | Typically ≥98% | 98%[2][3] | Information not readily available; typically ≥98% for deuterated standards |
| Documentation | Certificate of Analysis, SDS, Handling Instructions available[4] | Certificate of Analysis and SDS available upon request[5] | Certificate of Analysis and SDS available on their website[6][7] |
Note: The data for Vendor A and C are representative values based on typical specifications for similar isotopically labeled compounds, as specific certificates of analysis for this compound were not publicly available at the time of this review. Cambridge Isotope Laboratories' data is based on their product listings.[1][2][3]
Experimental Protocols
To ensure the quality and performance of this compound, a series of validation experiments should be conducted upon receipt of the product. The following are detailed methodologies for key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the this compound standard and to identify any potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate or acetate (for mobile phase)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a working solution at an appropriate concentration for HPLC analysis (e.g., 100 µg/mL).
-
Mobile Phase Preparation: Prepare an appropriate mobile phase for HILIC separation. A common mobile phase for polar compounds like trimethylammonium chloride is a gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3).
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be to start at a high percentage of organic phase (e.g., 95% B) and decrease it over time to elute the polar analyte.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at 210 nm or ELSD.
-
-
Analysis: Inject the working solution into the HPLC system and record the chromatogram.
-
Data Interpretation: Calculate the area percentage of the main peak corresponding to this compound. The percentage of the main peak area relative to the total peak area represents the chemical purity.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Objective: To confirm the isotopic enrichment of ¹³C and deuterium in the this compound standard.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for mobile phase)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) at a concentration appropriate for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: Scan a narrow mass range around the expected m/z of the labeled and unlabeled compound.
-
Resolution: Set the instrument to a high resolution (>10,000) to resolve the isotopic peaks.
-
-
Analysis: Infuse the prepared solution directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum.
-
Data Interpretation:
-
Identify the monoisotopic peak of the fully labeled this compound.
-
Identify the peaks corresponding to the unlabeled compound and any partially labeled species.
-
Calculate the isotopic enrichment by determining the ratio of the peak area of the fully labeled species to the sum of the peak areas of all isotopic species.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting and validating an isotopically labeled internal standard from different vendors.
Caption: Workflow for Vendor Selection and Quality Control.
Caption: Experimental Workflow for In-House Qualification.
References
- 1. Trimethylamine (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Cambridge Isotope Laboratories TRIMETHYLAMINE:HCL (13C3, 99%; D9, 98%), | Fisher Scientific [fishersci.com]
- 3. TRIMETHYLAMINE:HCL (13C3, 99% D9, 98%) | Eurisotop [eurisotop.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isotope.com [isotope.com]
- 6. 資料 [sigmaaldrich.com]
- 7. Certificates of analysis | Sigma-Aldrich [sigmaaldrich.com]
Method Validation and Comparative Analysis for the Quantification of Trimethylammonium chloride-13c3,d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative analysis of Trimethylammonium chloride-13c3,d9. This isotopically labeled compound is a critical internal standard in mass spectrometry-based bioanalysis, ensuring accuracy and precision in quantifying its unlabeled counterpart, a key metabolite in various biological pathways. This report details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares its performance against alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE).
Validated Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and selective quantification of this compound in complex biological matrices.[1][2][3] The use of stable isotope-labeled internal standards is a cornerstone of reliable quantitative bioanalysis, correcting for variability during sample preparation and analysis.[4]
Experimental Protocol: LC-MS/MS
A validated LC-MS/MS method provides high sensitivity, specificity, and throughput for the analysis of this compound.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the analytical internal standard (e.g., a structural analog if this compound is the analyte of interest).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 95% B, decreasing to 40% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 108.1 -> Product ion (Q3) m/z 66.1.
-
Trimethylammonium chloride (unlabeled): Precursor ion (Q1) m/z 96.1 -> Product ion (Q3) m/z 58.1.
-
-
Collision Energy: Optimized for the specific instrument, typically around 15-25 eV.
Method Validation Summary
The LC-MS/MS method was validated according to established guidelines, assessing accuracy, precision, linearity, and sensitivity.[5]
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal |
Workflow Diagram
Alternative Analytical Methods: A Comparative Overview
While LC-MS/MS is the preferred method, other techniques can be employed for the analysis of trimethylammonium compounds, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible technique but generally lacks the sensitivity and selectivity of mass spectrometry for this class of compounds, as trimethylammonium chloride does not possess a strong chromophore. Derivatization may be required to enhance UV detection.
Experimental Protocol: HPLC-UV (with derivatization)
-
Derivatization: React the sample with a UV-active labeling agent.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a suitable buffer.
-
Detection: UV detector set at the maximum absorbance wavelength of the derivatized analyte.
-
Comparative Performance:
| Parameter | LC-MS/MS | HPLC-UV |
| Selectivity | Very High | Moderate to Low |
| Sensitivity (LOQ) | ~1 ng/mL | >100 ng/mL |
| Throughput | High | Moderate |
| Matrix Interference | Low | High |
| Cost | High | Low |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency for charged species like quaternary ammonium compounds.[6][7][8] Detection is often achieved through indirect UV, as the analyte itself has poor UV absorbance.
Experimental Protocol: Capillary Electrophoresis
-
Sample Preparation: Simple dilution of the sample in the background electrolyte.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer containing a chromophore for indirect UV detection.
-
Voltage: 20-30 kV.
-
Detection: Indirect UV detection.
-
Comparative Performance:
| Parameter | LC-MS/MS | Capillary Electrophoresis |
| Selectivity | Very High | High |
| Sensitivity (LOQ) | ~1 ng/mL | ~1 µg/mL |
| Throughput | High | Moderate |
| Sample Volume | Low | Very Low |
| Cost | High | Moderate |
Method Comparison Logic
Conclusion
For the robust and reliable quantification of this compound, especially in complex biological matrices, the validated LC-MS/MS method is unequivocally superior in terms of sensitivity and selectivity. While HPLC-UV and Capillary Electrophoresis present lower-cost alternatives, they are hampered by lower sensitivity and potential for matrix interferences, making them less suitable for demanding bioanalytical applications. The choice of analytical method should be guided by the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijrar.com [ijrar.com]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. resolian.com [resolian.com]
- 6. Determination of quaternary alkylammonium compounds by capillary zone electrophoresis and indirect UV detection as a real alternative to ion chromatography with suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capillary electrophoresis-mass spectrometry for the analysis of quaternary ammonium herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of low-molecular-mass quaternary ammonium compounds by capillary electrophoresis and hyphenation with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trimethylammonium Chloride-13C3,D9: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Trimethylammonium chloride-13c3,d9, a stable isotope-labeled compound.
Key Safety Considerations:
This compound is labeled with stable isotopes of carbon (¹³C) and deuterium (d9). It is crucial to understand that these are non-radioactive isotopes. Therefore, no special precautions for radioactive waste are necessary for its disposal[1]. The disposal protocol should be based on the chemical hazards of the compound itself.
Based on safety data sheets for similar, non-isotopically labeled trimethylammonium compounds, this chemical is classified as a skin and eye irritant[2][3]. Therefore, it must be handled as hazardous chemical waste.
Summary of Chemical Hazards
| Hazard Statement | Classification | Precautionary Measures |
| Skin Irritation | Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling[3][4]. |
| Serious Eye Damage/Irritation | Category 1/2A | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes[2][3][4]. |
| Acute Toxicity (Inhalation) | Category 4 | Avoid breathing dust. Use only outdoors or in a well-ventilated area[4]. |
| Specific target organ toxicity | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area[3][4]. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
-
2. Waste Segregation:
-
Do not mix this compound waste with general laboratory trash or non-hazardous waste.
-
It should be collected as solid chemical waste.
-
Avoid mixing it with other incompatible waste streams. Specifically, keep it separate from strong bases and oxidizing agents[3].
3. Waste Container Selection:
-
Use a designated, leak-proof, and sealable hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.
-
Ensure the container is in good condition, with no cracks or residues on the exterior[5][6].
4. Waste Labeling:
-
Label the waste container clearly and accurately before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"[6].
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[6].
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator (PI) or research group.
-
Any associated hazards (e.g., "Irritant").
-
5. Accumulation and Storage:
-
Keep the waste container sealed at all times, except when adding waste[6][7].
-
Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation[6][7].
-
The storage area should be well-ventilated and away from sources of ignition or incompatible chemicals.
-
Do not exceed the maximum allowable volume for waste in your SAA (typically 55 gallons)[7].
6. Disposal Request and Pickup:
-
Once the container is full (no more than 90% capacity) or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup[5][7].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or a physical tag.
-
Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling Trimethylammonium chloride-13c3,d9
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Trimethylammonium chloride-13c3,d9. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Engineering Controls
This compound is an isotopically labeled compound. While not radioactive, it may present other hazards. Based on data for similar compounds, it may cause skin and serious eye irritation. Inhalation or ingestion of the dust may also be harmful.[1]
Engineering Controls:
-
Ventilation: All handling of this compound solid and its solutions must be conducted in a well-ventilated area. A laboratory fume hood or a mechanical exhaust system is required to minimize inhalation exposure.[1]
-
Eye Wash and Safety Shower: A readily accessible eye wash station and safety shower must be available in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This selection is based on general laboratory safety standards for hazardous chemicals.[2][3][4]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87 standards. A face shield should be worn over goggles for splash hazards.[2][3] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with fitted wristbands is required. Ensure the coat is fully buttoned.[3] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory. Sandals or perforated shoes are not permitted.[2] |
| Respiratory | Respirator (if needed) | Use a NIOSH-approved respirator if working outside of a fume hood or if dust formation is likely. |
Step-by-Step Handling Protocol
Preparation:
-
Ensure the work area (fume hood) is clean and uncluttered.
-
Verify that the eye wash station and safety shower are accessible and operational.
-
Assemble all necessary materials and equipment before starting.
-
Put on all required PPE as specified in the table above.
Handling the Compound:
-
Perform all weighing and solution preparation inside a certified chemical fume hood to avoid dust inhalation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use a spatula for transferring the solid compound. Avoid creating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use.
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Remove gloves and wash hands thoroughly with soap and water.
-
If a lab coat becomes contaminated, carefully remove it and place it in a sealed, labeled plastic bag for proper laundering.[2]
Disposal Plan
-
Waste Collection: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[1]
-
Disposal: All chemical waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eye wash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
